3-Fluoropiperidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUBLSLAULIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-75-5, 737000-77-0 | |
| Record name | 3-Fluoropiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluoropiperidine HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Incorporation of Fluorine: A Technical Guide to 3-Fluoropiperidine Hydrochloride for Advanced Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core properties and applications of 3-Fluoropiperidine hydrochloride (CAS 737000-77-0). As a pivotal building block in modern medicinal chemistry, this compound offers unique advantages in tuning the physicochemical and pharmacokinetic properties of lead candidates. This document, authored from the perspective of a Senior Application Scientist, provides not only the fundamental data but also the causal insights behind its strategic use in drug design.
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart desirable properties such as water solubility and to serve as a versatile anchor for pharmacophoric groups.[1] However, the basicity of the piperidine nitrogen can lead to off-target effects, most notably through interactions with the hERG potassium ion channel, which can result in cardiotoxicity.[2] A key strategy to mitigate this liability is the introduction of a fluorine atom onto the piperidine ring. The strong electron-withdrawing nature of fluorine modulates the pKa of the nitrogen atom, reducing its basicity and thereby minimizing unwanted ionic interactions.[2][3] this compound has emerged as a critical building block for this purpose, offering a synthetically accessible and conformationally understood means of introducing this strategic fluorine substitution.
Physicochemical and Structural Properties
This compound is a white to off-white solid that is typically supplied with a purity of 97% or higher.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 737000-77-0 | [4][5] |
| Molecular Formula | C₅H₁₁ClFN | [4][5] |
| Molecular Weight | 139.60 g/mol | [4][5] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 204 °C (decomposes) | |
| Storage Temperature | 2-8°C | |
| InChI Key | RDJUBLSLAULIAT-UHFFFAOYSA-N | [4] |
The Conformational Preference of the 3-Fluoro Substituent
A crucial aspect of 3-fluoropiperidine's utility lies in its conformational behavior. In the protonated state, as in the hydrochloride salt, the fluorine atom exhibits a strong preference for the axial position.[6] This is attributed to a favorable charge-dipole interaction between the positively charged nitrogen (N⁺-H) and the electron-rich C-F bond.[6][7] This well-defined conformational bias can be exploited in drug design to orient substituents in a predictable manner, aiding in the optimization of binding to target proteins.
Spectral Data and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The proton at the C3 position, bearing the fluorine atom, will exhibit a characteristic large coupling constant with the fluorine atom (¹⁹F-¹H coupling). The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine and the protonation state of the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the piperidine ring carbons. The C3 carbon will be directly coupled to the fluorine atom, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of C3 will be significantly downfield due to the deshielding effect of the fluorine. The adjacent carbons (C2 and C4) will also show smaller two-bond carbon-fluorine couplings (²JCF).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₅H₁₀FN) at m/z 103.14.
Applications in Drug Discovery and Development
The primary application of this compound is as a key building block in the synthesis of novel therapeutic agents. Its use is driven by the strategic advantages conferred by the 3-fluoro substitution.
pKa Modulation and Reduction of hERG Liability
As previously mentioned, the introduction of a fluorine atom at the 3-position significantly lowers the basicity of the piperidine nitrogen.[2][3] This reduction in pKa is a critical strategy for mitigating the risk of hERG potassium channel binding, a common cause of cardiotoxicity in drug candidates.[2] By fine-tuning the pKa, medicinal chemists can design molecules with improved safety profiles without sacrificing the beneficial properties of the piperidine scaffold.
Figure 1: Impact of 3-fluoro substitution on piperidine pKa and hERG liability.
Case Study: CGRP Receptor Antagonists for Migraine
A prominent example of the application of a 3-fluoropiperidine derivative is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[8][9] Several "gepants," a class of small molecule CGRP antagonists, are approved for this indication.[10][11] The synthesis of these complex molecules often involves a key syn-1,2-amino-fluoro-piperidine pharmacophore, which can be derived from precursors like 3-fluoropiperidine.[8] The fluorine atom in this scaffold plays a crucial role in optimizing the drug's pharmacokinetic and pharmacodynamic properties.
Kinase Inhibitors in Oncology
The 3-fluoropiperidine motif is also found in the development of kinase inhibitors for cancer therapy. For instance, it has been incorporated into Bruton's tyrosine kinase (BTK) inhibitors.[12] The fluorine substitution can enhance metabolic stability and cell permeability, leading to improved efficacy and duration of action.
Synthetic Methodologies: An Exemplary Protocol
While various methods exist for the synthesis of fluorinated piperidines, a common approach involves the fluorination of a corresponding hydroxyl precursor. The following is a representative, generalized protocol for the synthesis of N-Boc-3-fluoropiperidine, a common intermediate that can be deprotected to yield this compound. This protocol is based on the well-established use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.[13][14]
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
Figure 2: Generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of Starting Material: To a solution of N-Boc-3-hydroxypiperidine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoropiperidine.
-
Deprotection: Dissolve the purified N-Boc-3-fluoropiperidine in a suitable solvent (e.g., dioxane or diethyl ether) and treat with a solution of hydrochloric acid (e.g., 4M HCl in dioxane).
-
Isolation: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). The product, this compound, will often precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the solid.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is more than just a fluorinated building block; it is a strategic tool for the modern medicinal chemist. Its ability to modulate the pKa of the piperidine nitrogen, thereby mitigating hERG liability, coupled with its well-defined conformational preferences, makes it an invaluable component in the design of safer and more effective drug candidates. As the demand for novel therapeutics with optimized properties continues to grow, the importance of strategically fluorinated scaffolds like this compound in the drug discovery pipeline is set to increase.
References
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Stereochemical and Conformational Dynamics of 3-Fluoropiperidine Hydrochloride: A Technical Guide to the (S)- and (R)-Enantiomers
Executive Summary
(S)-3-Fluoropiperidine hydrochloride and its (R)-enantiomer are critical chiral building blocks in modern medicinal chemistry. The introduction of a fluorine atom at the C3 position of the piperidine ring profoundly alters the physicochemical properties of the heterocycle, including basicity (pKa), lipophilicity (logP), and most importantly, its three-dimensional conformation. This whitepaper details the structural nuances, conformational driving forces—specifically charge-dipole interactions and the fluorine gauche effect—and provides validated experimental protocols for characterizing these enantiomers.
Conformational Dynamics: The Axial-Fluorine Preference
In unsubstituted piperidines, the equatorial conformation is generally favored due to the minimization of 1,3-diaxial steric clashes. However, the protonated forms of 3-fluoropiperidine (the hydrochloride salts) exhibit a strong, counter-intuitive preference for the axial orientation of the fluorine atom[1],.
Causality of the Axial Preference
As a Senior Application Scientist, I emphasize that understanding why this occurs is critical for rational drug design. The structural preference is driven by a hierarchy of stereoelectronic effects:
-
Charge-Dipole Interactions (Primary Driver): In the protonated state (NH2+), the highly electronegative axial fluorine atom interacts favorably through space with the positively charged ammonium center,[2]. This electrostatic attraction (NH2+ ··· Fδ-) easily overcomes the steric penalty of the axial position[3].
-
The Fluorine Gauche Effect / Hyperconjugation (Secondary Driver): The axial orientation allows for optimal anti-periplanar alignment between the C–H σ bonds and the low-lying σC–F orbital, facilitating stabilizing electron donation (σCH → σCF)[1],.
-
Solvation Effects (Tertiary Driver): In polar solvents (like water or DMSO), the axial conformer, which possesses a higher overall dipole moment, is further stabilized compared to non-polar environments.
Conformational driving forces stabilizing the axial-F in 3-fluoropiperidinium HCl.
Physicochemical Impact: (S)- vs (R)-Enantiomers
While the (S)- and (R)-enantiomers of 3-fluoropiperidine hydrochloride exhibit identical scalar physicochemical properties (e.g., pKa, lipophilicity) in achiral environments, their distinct spatial arrangements dictate their behavior in chiral biological systems[4]. The C-F bond acts as a bioisostere for C-H or C-OH, but with unique stereoelectronic demands[2].
Quantitative Data Summary
The introduction of fluorine significantly depresses the amine's pKa due to its strong inductive electron-withdrawing effect (-I effect)[1],[4].
| Property | Piperidine (Unsubstituted) | (S)-/(R)-3-Fluoropiperidine (Free Base) | (S)-/(R)-3-Fluoropiperidine HCl |
| Basic pKa (H2O) | ~11.2 | ~9.2 | N/A (Salt form) |
| C-F Orientation | N/A | Equatorial (Major) | Axial (Major, >90%) |
| LogP (Octanol/Water) | 0.84 | ~0.95 | < 0 (Highly hydrophilic) |
| Primary Interaction | Steric (1,3-diaxial) | Dipole minimization | Charge-dipole attraction |
Note: The pKa drop of ~2 units increases the fraction of un-ionized drug at physiological pH (7.4), which can dramatically enhance passive membrane permeability and blood-brain barrier (BBB) penetration if incorporated into a larger pharmacophore[1],[2].
Experimental Protocols: Conformational Validation via NMR
To validate the structural integrity and conformational preference of either the (S)- or (R)-enantiomer, 1H and 19F NMR spectroscopy is the gold standard. The methodology relies on the Karplus relationship, where the magnitude of the vicinal coupling constant (3J) is strictly dependent on the dihedral angle.
Protocol: NMR Determination of Axial/Equatorial Populations
Self-Validating Rationale: This protocol is internally controlled. The sum of the calculated molar fractions of the axial and equatorial conformers must equal 1.0. Furthermore, the 1H-19F coupling constants can be cross-verified against the 13C-19F coupling constants extracted from a 13C NMR spectrum, providing an orthogonal validation of the dihedral angles.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of (S)- or (R)-3-fluoropiperidine hydrochloride in 0.6 mL of D2O (to simulate a polar, aqueous environment where the salt is soluble).
-
Instrument Calibration: Tune the NMR probe for both 1H (e.g., 400 MHz) and 19F (e.g., 376 MHz) nuclei. Ensure accurate temperature control (standardized at 298 K).
-
Data Acquisition (1H NMR): Acquire a standard 1H spectrum. Identify the H3 proton (geminal to fluorine), typically appearing as a complex multiplet downfield (ca. 4.5 - 5.0 ppm) due to large 2J(1H, 19F) coupling (~45-50 Hz).
-
Data Acquisition (19F NMR): Acquire a 1H-coupled 19F spectrum.
-
Coupling Constant Extraction:
-
Extract the 3J(19F, 1H_axial) and 3J(19F, 1H_equatorial) values.
-
Causality check: If the fluorine is axial , the dihedral angles to adjacent equatorial and axial protons are roughly 60°. This results in relatively small vicinal coupling constants (3J < 15 Hz).
-
If the fluorine is equatorial , it will have a 180° anti-periplanar relationship with adjacent axial protons, resulting in a large vicinal coupling constant (3J > 25 Hz).
-
-
Population Calculation: Use the observed time-averaged 3J values in a time-averaged Karplus equation to calculate the exact molar fraction of the axial vs. equatorial conformers. In the HCl salt form, the axial conformer will dominate (>90%),[2].
Workflow for NMR-based conformational analysis of 3-fluoropiperidine.
Applications in Drug Development
The strategic use of (S)- and (R)-3-fluoropiperidine hydrochloride in medicinal chemistry is driven by the need to modulate pharmacokinetics and target binding[5]:
-
Metabolic Stability: The strong C-F bond resists cytochrome P450-mediated oxidation at the C3 position[1].
-
Vectorial Binding: The fixed axial trajectory of the C-F bond in the protonated state allows for highly predictable vectorization of the fluorine atom to engage in orthogonal multipolar interactions within a chiral protein binding pocket[2]. Utilizing the pure (S)- or (R)-enantiomer ensures that this vector is precisely aligned with the target's asymmetric active site.
Conclusion
The enantiomers of this compound are not merely passive structural scaffolds; they are dynamic, stereoelectronically active modules. The robust preference for the axial fluorine conformation in the protonated state—driven by charge-dipole and hyperconjugative effects—provides a predictable 3D vector that can be exploited to optimize both the pharmacodynamics and pharmacokinetics of next-generation therapeutics.
References
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3-Fluoropiperidine HCl: A Technical Guide to Structural Profiling and Application in Drug Development
Executive Summary
As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the strategic incorporation of fluorine atoms into aliphatic heterocycles. The transition from a standard piperidine ring to a 3-fluoropiperidine scaffold is rarely an arbitrary choice; it is a deliberate engineering of a molecule's stereoelectronic profile.
3-Fluoropiperidine hydrochloride (HCl) serves as a critical chiral building block in modern medicinal chemistry. By introducing a highly electronegative fluorine atom at the 3-position, researchers can fundamentally alter the basicity, lipophilicity, and metabolic stability of the parent scaffold. This whitepaper provides an in-depth technical analysis of 3-Fluoropiperidine HCl, detailing its physicochemical properties, the pharmacokinetic rationale for its use, and field-proven, self-validating protocols for its synthesis and analytical verification.
Physicochemical Profiling
Understanding the baseline quantitative metrics of 3-Fluoropiperidine HCl is the first step in successful assay integration and scale-up. The compound is typically handled as a hydrochloride salt due to the volatility and instability of the free base.
Below is a consolidated table of its core physicochemical properties, cross-referenced from authoritative chemical databases[1][2][3][4]:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C5H10FN · HCl (or C5H11ClFN) |
| Molecular Weight | 139.60 g/mol |
| CAS Number (Racemic) | 737000-77-0 |
| CAS Number ((S)-Isomer) | 871664-50-5 |
| CAS Number ((R)-Isomer) | 787564-37-8 |
| Melting Point | ~227 °C |
| Physical State | Colorless to off-white solid (Hygroscopic) |
| Hazard Classifications | H302 (Harmful if swallowed), H315, H319, H335 |
Structural Biology & Pharmacokinetics: The "Why"
In drug development, the substitution of a hydrogen atom with fluorine on a piperidine ring is driven by three primary pharmacokinetic objectives:
-
Nitrogen pKa Modulation : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the adjacent basic nitrogen atom, significantly lowering its pKa from ~11.2 (in unsubstituted piperidine) to approximately 8.5–9.0.
-
Enhanced Membrane Permeability : Because the pKa is lowered closer to physiological pH (7.4), a significantly greater fraction of the drug exists in its unionized, lipophilic state in the bloodstream. This directly translates to improved passive diffusion across lipid bilayers, enhancing oral bioavailability and blood-brain barrier (BBB) penetration.
-
Metabolic Stability : The strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the 3-position, extending the drug's half-life.
Logical flow of 3-fluoro substitution modulating pharmacokinetics via pKa reduction.
Synthetic Methodology: Anhydrous Salt Formation
Recent advancements, such as Asymmetric Reductive Transamination (ART), have allowed for the efficient synthesis of highly valuable chiral piperidines, including (R)-3-fluoropiperidine hydrochloride, directly from substituted pyridines[5]. However, whether synthesized de novo or purchased as a free base, converting 3-fluoropiperidine into its stable hydrochloride salt is a mandatory step for long-term storage and formulation.
The following workflow outlines a self-validating protocol for anhydrous salt formation.
Step-by-step workflow for the synthesis, isolation, and analytical validation of the HCl salt.
Protocol 1: Preparation of 3-Fluoropiperidine HCl
Note: This protocol incorporates internal causality checks to ensure scientific integrity.
-
Dissolution : Dissolve 10.0 mmol of 3-fluoropiperidine free base in 20 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. The resulting HCl salt is highly hygroscopic[4]; any ambient moisture will cause the product to oil out rather than crystallize.
-
-
Acidification : Cool the reaction flask to 0 °C using an ice bath. Add 11.0 mL of a 1.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise over 15 minutes.
-
Causality: Salt formation is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and thermal degradation of the fluorinated heterocycle.
-
-
Precipitation (Self-Validation Step) : Stir the mixture for 30 minutes. The immediate formation of a dense white precipitate serves as a visual, self-validating indicator of successful protonation, as the ionic salt is insoluble in non-polar ether.
-
Isolation : Filter the precipitate rapidly using a Schlenk frit under a nitrogen blanket. Wash the filter cake with 2 x 5 mL of cold anhydrous diethyl ether.
-
Drying : Transfer the solid to a vacuum desiccator and dry at 40 °C for 12 hours to yield the final 3-Fluoropiperidine HCl. Calculate the gravimetric yield to ensure mass balance.
Analytical Validation: Self-Validating Protocols
To guarantee trustworthiness in downstream biological assays, the synthesized salt must undergo rigorous analytical validation.
Protocol 2: LC-MS and 19F-NMR Verification
-
Sample Preparation : Dissolve 1.0 mg of the synthesized 3-Fluoropiperidine HCl in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.
-
LC-MS Analysis (ESI+) : Inject 1 µL onto a C18 reverse-phase column.
-
Self-Validating Check: Monitor for the molecular ion peak at m/z 104 [M+H]+ . The chloride counterion is invisible in positive electrospray ionization (ESI+), allowing direct validation of the intact organic cation. Furthermore, the absence of a peak at m/z 84 (corresponding to the loss of HF) confirms that the fluorine atom was not eliminated during the ionization process or the synthesis.
-
-
19F-NMR Spectroscopy : Dissolve 10 mg of the salt in 0.5 mL of DMSO-d6. Acquire a 19F-NMR spectrum with proton decoupling.
-
Self-Validating Check: The presence of a single, sharp resonance confirms the structural integrity of the C-F bond. Multiple peaks would indicate defluorination side reactions or the presence of unreacted fluorinated precursors.
-
References
- Sigma-Aldrich / Merck - this compound (CAS 737000-77-0) Product Profile.
- Ambeed - (S)-3-Fluoropiperidine hydrochloride (CAS 871664-50-5) Product Details.
- Ambeed - (R)-3-Fluoropiperidine hydrochloride (CAS 787564-37-8) Product Details.
- The University of Liverpool Repository - Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.
- Worldwide Life Sciences - this compound-250mg Chemical Properties.
Sources
- 1. 871664-50-5 | (S)-3-Fluoropiperidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. 787564-37-8 | (R)-3-Fluoropiperidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. This compound 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. wwmponline.com [wwmponline.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
The 3-Fluoropiperidine Moiety: A Strategic Toolkit for Physicochemical Tuning in Drug Design
Topic: Role of 3-fluoropiperidine moiety in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs.[1] However, the unsubstituted piperidine often presents liabilities: high basicity (
The 3-fluoropiperidine moiety has emerged as a high-value bioisostere that addresses these issues simultaneously. By introducing a single fluorine atom at the
-
Modulate Basicity: Lower the
by 1.5–3.0 units via the inductive effect ( ). -
Lock Conformation: Exploit the fluorine gauche effect and charge-dipole interactions to pre-organize the pharmacophore.
-
Block Metabolism: Sterically and electronically shield the C3 position from cytochrome P450 oxidation.
This guide details the mechanistic underpinnings of these effects, supported by specific case studies and synthetic protocols.
Physicochemical Mechanics
Basicity and Modulation
The introduction of fluorine at the 3-position lowers the basicity of the piperidine nitrogen. This is critical for improving oral bioavailability (increasing the fraction of uncharged species,
-
Unsubstituted Piperidine:
-
3-Fluoropiperidine:
(depending on stereochemistry and N-substitution)
The "Axial Anomaly":
Counterintuitively, the
-
Equatorial Fluorine: Strong inductive destabilization of the protonated amine.
-
Axial Fluorine: The C-F bond dipole is antiparallel to the
bond dipole.[1] This favorable charge-dipole interaction stabilizes the ammonium species, resulting in a higher than the equatorial conformer (though still lower than the non-fluorinated parent).
Conformational Control: The Gauche Effect
Unlike bulky substituents (e.g., methyl) that prefer the equatorial position to avoid 1,3-diaxial strain, the fluorine atom in protonated 3-fluoropiperidine exhibits a strong preference for the axial position.
Mechanistic Drivers:
-
Charge-Dipole Interaction: In the protonated form, the axial C-F vector opposes the N-H vector, minimizing electrostatic repulsion.
-
Hyperconjugation (
): The antiperiplanar arrangement of adjacent C-H bonds donates electron density into the antibonding C-F orbital.
This "conformational lock" is a powerful tool to reduce the entropic penalty of binding if the bioactive conformation requires an axial substituent.
Visualization of Conformational Dynamics
Caption: Conformational inversion upon protonation. The protonated species strongly favors the axial-F conformation due to electrostatic stabilization.
Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[1][2][3][4]
The discovery of MK-0731 by Merck serves as the definitive textbook example of using 3-fluoropiperidine to solve a multiparameter optimization problem.
The Problem
The lead compound (a non-fluorinated piperidine) showed potent KSP inhibition but suffered from:
-
P-glycoprotein (P-gp) efflux: Limiting CNS penetration and oral absorption.
-
hERG Liability: High basicity contributed to potassium channel blockade (cardiotoxicity risk).
The Solution
Chemists scanned the piperidine ring with fluorine.[1][2][3][4][5][6][7]
-
4-Fluorine: Minimal effect on
. -
3-Fluorine (Equatorial): Lowered
too much; lost potency. -
3-Fluorine (Axial): The "Goldilocks" zone.
-
Reduced
from ~9.5 to ~8.0. -
Maintained potency via the axial conformation which matched the binding pocket.
-
Significantly reduced P-gp efflux ratio.
-
Data Summary:
| Compound Variant | Piperidine Substituent | P-gp Efflux Ratio | hERG | |
| Lead | H (Unsubstituted) | 9.5 | > 20 (High) | 1.2 |
| Analog A | 4-F | 9.2 | > 20 | 2.5 |
| MK-0731 | 3-F (cis/Axial) | 8.0 | 1.2 (Low) | > 30 |
Decision Logic Diagram
Caption: Optimization pathway for MK-0731 demonstrating the selection of the axial 3-fluoropiperidine motif.
Synthetic Methodologies
Synthesizing chiral 3-fluoropiperidines requires preventing racemization, as the
Method A: Deoxofluorination (Traditional)
Direct fluorination of 3-hydroxypiperidines using DAST or Deoxo-Fluor.
-
Pros: Readily available starting materials.
-
Cons: Often leads to elimination (alkene formation) or ring contraction; inversion of stereochemistry occurs (
).
Method B: Hydrogenation of Fluoropyridines (Modern/Scalable)
Developed by Glorius et al., this method allows access to all-cis-(multi)fluorinated piperidines via catalytic dearomatization.[5]
Protocol (Based on Glorius Method):
-
Substrate: 3-Fluoropyridine (or salt).
-
Catalyst: Rhodium-cyclic (alkyl)(amino)carbene (Rh-CAAC) or heterogeneous Rh/C for simpler cases.
-
Conditions: 50-100 bar
, solvent (e.g., MeOH or HFIP). -
Mechanism: The pyridine is activated (often by N-acylation or protonation), followed by face-selective hydrogenation.
Step-by-Step Protocol (Rh-Catalyzed):
-
Preparation: Charge a high-pressure autoclave with 3-fluoro-4-methylpyridine (1.0 equiv) and
(5 mol%). -
Solvent: Add MeOH (0.5 M concentration). Add HCl (1.1 equiv) to form the pyridinium salt (activates the ring).
-
Hydrogenation: Pressurize to 50 bar
. Stir at RT for 12 hours. -
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: Recrystallize the hydrochloride salt.
-
Yield: Typically >90%.
-
dr: >20:1 (favoring the all-cis isomer due to catalyst facial selectivity).
-
Caption: Modern synthetic route via hydrogenation of fluoropyridines.
References
-
Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[1][8][2] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[1][8][9] Journal of Medicinal Chemistry, 51(14), 4239–4252. Link
-
Wilsdorf, M., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[2][5] Nature Communications, 10, Article 486. Link
-
Lankin, D. C., et al. (2000). "Protonated 3-Fluoropiperidines: An Unusual Fluoro Directing Effect."[2] Journal of the American Chemical Society, 122(22), 544–545. Link
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
3-Fluoropiperidine hydrochloride pKa and basicity profile
Physicochemical Profiling, Basicity Modulation, and Experimental Protocols
Executive Summary
3-Fluoropiperidine hydrochloride (CAS: 116574-75-5) represents a critical scaffold in modern medicinal chemistry, primarily utilized to modulate the basicity of the piperidine ring without imposing significant steric bulk.[1] While unsubstituted piperidine exhibits a pKa of approximately 11.22 , the introduction of a fluorine atom at the 3-position (
This reduction in basicity is pivotal for optimizing drug-like properties, specifically in improving metabolic stability, reducing hERG channel inhibition, and optimizing membrane permeability (LogD) at physiological pH. This guide provides a definitive technical analysis of the compound's basicity profile, structural dynamics, and validated protocols for pKa determination.
Part 1: Structural Dynamics & Electronic Effects
The dramatic shift in basicity observed in 3-fluoropiperidine is governed by two primary mechanistic pillars: the Sigma-Inductive Effect and Stereoelectronic Conformational Preferences .
1. The Sigma-Inductive Withdrawal (
)
Fluorine is the most electronegative element (Pauling scale: 3.98). In 3-fluoropiperidine, the fluorine atom is located two bonds away from the nitrogen center. Through the
-
Mechanism: The electron density is pulled away from the nitrogen atom.
-
Result: The lone pair on the nitrogen becomes less available for protonation. Consequently, the stability of the conjugate acid (piperidinium cation) is reduced compared to the unsubstituted parent, leading to a lower pKa.
2. Stereoelectronic Effects (The "Gauche" Effect)
Unlike acyclic amines, the piperidine ring adopts a chair conformation. The position of the fluorine (axial vs. equatorial) significantly impacts the pKa.[1][2]
-
Axial Preference: 3-Fluoropiperidine often exhibits a preference for the axial fluorine conformation, particularly in the protonated state.[2]
-
Dipole Interaction: In the axial conformer, the
bond vector is often antiparallel to the vector.[2] This orientation minimizes unfavorable dipole-dipole repulsion compared to the equatorial conformer, effectively making the axial conformer more basic (higher pKa) than the equatorial conformer.-
Axial 3-F pKa: ~8.5
-
Equatorial 3-F pKa: ~7.5 (Estimated/Theoretical)
-
Visualization: Mechanistic Pathway
The following diagram illustrates the causal relationship between structural modification and physicochemical outcome.
Caption: Causal pathway showing how fluorine substitution drives electron withdrawal and conformational shifts to lower the pKa.
Part 2: Quantitative Basicity Profile
The following table synthesizes experimental and predicted data comparing 3-fluoropiperidine to relevant analogs. This comparison highlights the "distance-dependence" of the inductive effect.
Table 1: Comparative Basicity of Fluorinated Piperidines
| Compound | Substitution Position | Distance from N | pKa (Conjugate Acid) | Key Property Modulation | |
| Piperidine | None | N/A | 11.22 | 0.0 | Baseline |
| 3-Fluoropiperidine | 2 Bonds | 8.4 - 8.6 | -2.7 | Ideal for LogD tuning | |
| 4-Fluoropiperidine | 3 Bonds | 9.7 - 9.9 | -1.4 | Weaker inductive pull | |
| 3,3-Difluoropiperidine | 2 Bonds | ~7.8 - 8.0 | -3.3 | Enhanced metabolic stability | |
| N-Methyl-3-F-piperidine | 2 Bonds | ~7.9 | -3.3 | Tertiary amine shift |
Note: Values represent aqueous pKa at 25°C. Variations occur based on ionic strength and counter-ions used in specific experiments.
Part 3: Experimental Determination Protocol
To ensure data integrity, the pKa of this compound should be determined using Potentiometric Titration . This method is superior to UV-metric methods for non-chromophoric compounds like piperidines.
Method: Potentiometric Titration (Glass Electrode)[3]
Prerequisites:
-
Compound: >98% purity 3-Fluoropiperidine HCl (hygroscopic; dry before weighing).
-
Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (essential to prevent atmospheric
form altering pH).
Step-by-Step Workflow:
-
Electrode Calibration:
-
Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01).
-
Validation: Titrate a standard substance (e.g., Potassium Hydrogen Phthalate) to ensure electrode slope efficiency is >98%.
-
-
Sample Preparation:
-
Dissolve
moles of 3-Fluoropiperidine HCl in 20 mL of degassed 0.15 M KCl solution. -
Ensure the starting pH is acidic (pH < 4). Since the sample is an HCl salt, it should naturally be acidic. If not, add a known excess of HCl.
-
-
Titration:
-
Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.
-
Purge the solution with Argon for 5 minutes prior and blanket during titration.
-
Add 0.1 M NaOH in dynamic increments (smaller volumes near the inflection point).
-
Record Equilibrium Potential (mV) or pH after drift stabilization (<0.1 mV/sec).
-
-
Data Analysis:
-
Plot pH vs. Volume of NaOH.[4]
-
Calculate the first derivative (
) to identify the inflection point. -
Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa.
-
Visualization: Experimental Workflow
Caption: Validated workflow for potentiometric pKa determination of amine salts.
Part 4: Implications in Drug Design
The shift of pKa from ~11.2 to ~8.4 has profound implications for the "developability" of a drug candidate.
-
Bioavailability & Permeability (LogD):
-
At physiological pH (7.4), unsubstituted piperidine (pKa 11.2) is >99.9% ionized (cationic). Cations have difficulty crossing lipid membranes passively.
-
3-Fluoropiperidine (pKa 8.[5]4) has a higher fraction of neutral species at pH 7.4 compared to piperidine (though still predominantly ionized). This subtle shift, combined with the lipophilic nature of fluorine, often improves the distribution coefficient (
).
-
-
hERG Avoidance:
-
Metabolic Stability:
-
The C-F bond protects the 3-position from oxidative metabolism (e.g., P450-mediated hydroxylation) which typically occurs at electron-rich C-H bonds adjacent to or near the nitrogen.
-
References
-
Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2(8), 1100-1115. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
National Center for Biotechnology Information. (n.d.). "this compound Compound Summary." PubChem. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa protocols).
Sources
The Fluorine Effect: Stereoelectronic and Conformational Dynamics in Piperidine Ring Systems
Executive Summary In the realm of medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, its high basicity and lipophilicity often lead to suboptimal pharmacokinetic profiles, including hERG toxicity and poor membrane permeability. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently utilize fluorine substitution as a precision tool to modulate these liabilities. This whitepaper provides an in-depth technical analysis of how fluorine substitution dictates piperidine ring conformation, alters physicochemical properties, and outlines a self-validating experimental workflow for conformational elucidation.
The Stereoelectronic Paradigm of Fluorinated Piperidines
The classical unsubstituted piperidine ring adopts a stable chair conformation, with bulky substituents overwhelmingly favoring the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of a highly electronegative fluorine atom fundamentally disrupts this classical steric model, introducing a complex interplay of stereoelectronic forces.
The Counter-Intuitive Axial-Fluorine Preference
In protonated fluoropiperidines (the physiologically relevant state for most basic amines), the fluorine atom exhibits a strong, counter-intuitive preference for the axial position [1]. This phenomenon is driven by three distinct mechanisms:
-
Charge-Dipole Interactions (Electrostatic Gauche Effect): In the protonated state, an axial fluorine atom is spatially aligned to engage in a stabilizing electrostatic attraction with the adjacent positively charged nitrogen (
). This interaction provides a significant enthalpic stabilization that easily overcomes the steric penalty of the axial position. -
Hyperconjugation: The axial conformation facilitates optimal orbital overlap between the
bonds (which are antiperiplanar to the C-F bond) and the highly polarized, low-lying antibonding orbital. This electron delocalization stabilizes the axial conformer. -
Solvation and Dielectric Shielding: The conformational equilibrium is highly sensitive to the solvent's dielectric constant. In non-polar solvents, the axial conformer is heavily favored to minimize the overall molecular dipole moment. As solvent polarity increases (e.g., in DMSO or water), dielectric shielding can attenuate these intramolecular electrostatic interactions, sometimes shifting the equilibrium back toward the equatorial conformer[1].
Fig 1. Stereoelectronic forces driving the axial-fluorine conformational preference.
Physicochemical Modulation: Tuning pKa and Lipophilicity
The primary strategic utility of fluorinating a piperidine ring is the predictable modulation of its basicity (
The magnitude of this
Quantitative Impact of Fluorine Substitution on Piperidine pKa
The table below summarizes the experimental
| Compound | Substitution Pattern | Experimental | |
| Piperidine | None | 11.2 | 0.0 |
| 4-Fluoropiperidine | 9.4 | -1.8 | |
| 3-Fluoropiperidine | 9.3 | -1.9 | |
| 4,4-Difluoropiperidine | 8.5 | -2.7 | |
| 3,3-Difluoropiperidine | 7.4 | -3.8 |
Data reflects standard experimental values measured in aqueous media at 25°C.
Self-Validating Experimental Workflow for Conformational Analysis
To leverage these stereoelectronic effects in drug design, one must accurately determine the conformational state of the synthesized molecule. I employ a self-validating, dual-pronged protocol combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) [1].
Protocol: Conformational Elucidation via NMR and DFT
Step 1: Sample Preparation & Salt Formation Isolate the fluorinated piperidine in both its free-base and protonated (e.g., HCl or TFA salt) forms. Conformational inversion frequently occurs upon protonation due to the activation of the electrostatic gauche effect.
Step 2: NMR Spectroscopy (
Step 3: Computational Modeling (DFT) Perform DFT calculations using the M06-2X functional and def2-QZVPP basis set. It is critical to incorporate a Polarizable Continuum Model (PCM) to account for the solvent's dielectric effects, as gas-phase calculations will over-predict the electrostatic stabilization.
Step 4: Boltzmann Population Analysis (The Validation Step)
Calculate the Gibbs free energy difference (
Fig 2. Self-validating experimental workflow for determining piperidine conformation.
Strategic Implications in Drug Discovery
Understanding the fluorine substitution effect on piperidine ring conformation is not merely an academic exercise; it is a critical lever in rational drug design. By forcing a piperidine ring into a specific conformation via an axial fluorine, researchers can pre-organize the molecule for optimal target engagement, thereby reducing the entropic penalty of binding. Furthermore, the precise tuning of the
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[Link]
-
Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (1993). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.[Link]
-
Cambridge MedChem Consulting. (2023). Tuning the basicity of amines.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2759159, 4-Fluoropiperidine.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine.[Link]
An In-Depth Technical Guide to the Solubility of 3-Fluoropiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Fluoropiperidine hydrochloride is a critical building block in modern medicinal chemistry, valued for its ability to introduce a fluorinated piperidine motif into drug candidates to modulate physicochemical and pharmacological properties. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound in both aqueous and organic media. As an ionic salt, it exhibits high solubility in polar protic solvents like water and lower alcohols, driven by strong ion-dipole interactions. Its solubility diminishes in less polar and nonpolar organic solvents. This document details the underlying physicochemical principles, offers qualitative and predictive solubility data, and provides robust experimental protocols for determining solubility in your own laboratory settings.
Introduction to this compound: A Key Pharmaceutical Intermediate
This compound is the acid salt formed from the reaction of the organic base 3-fluoropiperidine with hydrochloric acid.[1] This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the water solubility and stability of amine-containing compounds.[1] The piperidine ring is a ubiquitous scaffold in many approved drugs, and the strategic introduction of a fluorine atom at the 3-position can profoundly influence a molecule's properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.
-
Basicity (pKa): Fluorine's electron-withdrawing nature lowers the basicity of the piperidine nitrogen, which can affect drug-receptor interactions and cell permeability. The measured pKa of 3-fluoropiperidine is 9.3.[2]
-
Conformation: The fluorine substituent can influence the conformational preferences of the piperidine ring, impacting binding affinity.[2]
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile.
Given its importance, understanding the solubility of this building block is a foundational requirement for its practical application. Solubility dictates the choice of solvent for chemical reactions, dictates the conditions for crystallization and purification, and is a critical parameter in the early stages of formulation science.
Physicochemical Properties Governing Solubility
The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between it (the solute) and the solvent.
-
Ionic Nature: As a hydrochloride salt, the compound exists in a solid-state crystal lattice as a protonated piperidinium cation and a chloride anion (F-C₅H₁₀NH₂⁺Cl⁻). To dissolve, the solvent must provide sufficient energy to overcome the lattice energy and then solvate the individual ions.
-
Polarity: The molecule possesses both polar features (the ammonium cation, the chloride anion, the C-F bond dipole) and nonpolar regions (the hydrocarbon backbone). This duality dictates its solubility behavior across different solvents.
-
Hydrogen Bonding: The protonated amine (N-H) is a strong hydrogen bond donor. The fluorine atom and the chloride anion are hydrogen bond acceptors. Solvents capable of hydrogen bonding will interact favorably with the solute.
-
pKa and pH: The pKa of the parent amine is approximately 9.3.[2] In aqueous solutions, the pH will significantly influence the equilibrium between the charged (piperidinium) and neutral (piperidine) forms, thereby affecting solubility. At pH values significantly below the pKa, the highly soluble ionic form will predominate.
The fundamental principle of "like dissolves like" is the key predictive tool. Polar, ionic solutes like this compound will dissolve best in polar solvents.
Aqueous Solubility Profile
As a salt, this compound is expected to be highly soluble in water. The high dielectric constant of water effectively shields the positive and negative ions from each other, while its ability to form strong hydrogen bonds and ion-dipole interactions provides a powerful solvation force.
While specific quantitative data from public literature is scarce, qualitative statements from suppliers and the general principles of hydrochloride salts confirm its aqueous solubility.[1][3]
Effect of pH: The solubility of the hydrochloride salt is pH-dependent.
-
Acidic to Neutral pH (pH < 7): The compound will remain in its protonated, highly soluble ionic form. Lowering the pH with HCl may slightly decrease solubility due to the common ion effect , where an excess of chloride ions from the solvent can shift the dissolution equilibrium back towards the solid salt.[4][5]
-
Alkaline pH (pH > 10): As the pH of the solution increases and surpasses the pKa of the amine (9.3), the protonated piperidinium ion will be deprotonated to form the neutral 3-fluoropiperidine free base. This free base is significantly less polar and will have much lower aqueous solubility, potentially leading to precipitation.
Organic Solvent Solubility Profile
The solubility in organic solvents is a direct function of the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant.
Precise, publicly available quantitative data is limited. The following table provides a qualitative and predictive summary based on established chemical principles.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | High | Excellent at solvating ions through strong ion-dipole interactions and hydrogen bonding. |
| Methanol (MeOH) | Polar Protic | High | Can solvate ions and is a strong hydrogen bond donor/acceptor. |
| Ethanol (EtOH) | Polar Protic | Moderate to High | Similar to methanol but slightly less polar. |
| Isopropanol (IPA) | Polar Protic | Low to Moderate | Reduced polarity and increased steric hindrance compared to MeOH/EtOH. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | High polarity can solvate the cation, but less effective at solvating the chloride anion. |
| Acetonitrile (ACN) | Polar Aprotic | Low | Polar, but a poor hydrogen bond donor and less effective at solvating ions. |
| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Toluene | Nonpolar | Insoluble | Aromatic hydrocarbon, unable to solvate ions effectively. |
| Hexanes | Nonpolar | Insoluble | Aliphatic hydrocarbon, completely unable to solvate ions. |
This trend follows the "like dissolves like" principle: polar protic solvents are most effective, followed by polar aprotic solvents, with nonpolar solvents being ineffective.[6]
Practical Applications & Solvent Selection
The choice of solvent is critical for specific laboratory applications. The following workflow provides guidance for selecting an appropriate solvent system.
Caption: A decision workflow for selecting appropriate solvents for this compound based on the experimental application.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a rigorous experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., add 100 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.[6]
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete removal of solids, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[6]
-
-
Quantification:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Conclusion
This compound is a polar, ionic salt with high solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar organic solvents. This behavior is a direct consequence of its ionic nature and the dominant role of ion-dipole and hydrogen bonding interactions. Its aqueous solubility is pH-dependent, decreasing significantly as the pH rises above its pKa, leading to the formation of the less soluble free base. For researchers and developers, a predictive understanding of these principles, combined with robust experimental methods like the shake-flask protocol, is essential for leveraging this valuable building block effectively in the synthesis and development of next-generation pharmaceuticals.
References
-
Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from Future University in Egypt website. [Link]
-
PubChem. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from PubChem website. [Link]
-
S. M. D. N. K. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 59(50), 22564-22587. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]
-
Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679-692. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from SlideShare website. [Link]
-
Kumar, L. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(2), 101-107. [Link]
-
Hunt, P., et al. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-323. [Link]
-
ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from ResearchGate website. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]
-
SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from SCIDAR website. [Link]
-
Wikipedia. (n.d.). Hydrochloride. Retrieved from Wikipedia website. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto website. [Link]
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rjpdft.com [rjpdft.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Divergence: 3-Fluoropiperidine vs. 3,3-Difluoropiperidine HCl in Medicinal Chemistry
Executive Summary
The piperidine heterocycle is a cornerstone of modern drug discovery. However, its high intrinsic basicity (pKa ~11.1) frequently engenders poor pharmacokinetic profiles, including off-target hERG channel liability and suboptimal membrane permeability. Fluorination is the premier stereoelectronic strategy used to modulate these properties. This technical guide dissects the physicochemical, conformational, and operational divergences between the mono-fluorinated 3-fluoropiperidine and the gem-difluorinated 3,3-difluoropiperidine hydrochloride (HCl) salt, providing a mechanistic framework for their application in lead optimization.
Physicochemical & Stereoelectronic Profiling
The introduction of fluorine atoms onto the piperidine scaffold fundamentally alters the electron density of the basic nitrogen via the inductive electron-withdrawing effect (-I effect).
Quantitative Data Summary
| Property | Piperidine (Reference) | 3-Fluoropiperidine | 3,3-Difluoropiperidine HCl |
| Physical State | Liquid | Volatile Liquid | Crystalline Solid |
| pKa (Conjugate Acid) | 11.12 | ~9.5 | ~7.8 |
| Lipophilicity (LogP) | 1.1 | ~0.6 | ~0.5 |
| Conformational Bias | Equatorial (N-H) | High Axial Preference | Rigidified (1 Axial, 1 Equatorial) |
| Handling Stability | Moderate | Low (Prone to volatilization) | High (Hygroscopic but stable) |
Data synthesized from established medicinal chemistry basicity databases[1].
Conformational Dynamics: The Causality of Structure
The addition of a single fluorine atom in 3-fluoropiperidine creates a profound conformational bias. In its protonated state, the molecule exhibits a high preference for the 2[2]. This is mechanistically driven by charge-dipole interactions—where the positively charged nitrogen interacts favorably with the highly electronegative axial fluorine—and hyperconjugative stabilization known as the electrostatic gauche effect.
Conversely, 3,3-difluoropiperidine possesses a gem-difluoro moiety. Steric geometry dictates that one fluorine atom must occupy the axial position while the other sits equatorially. This dual-substitution rigidifies the ring and exerts a compounded inductive pull, 3 from ~9.5 to ~7.8[3].
Medicinal Chemistry Implications: ADMET & hERG Mitigation
The basicity of an amine directly correlates with its propensity to bind to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity. The hERG channel's inner cavity contains Tyr652 and Phe656 residues, which engage in strong cation-π interactions with protonated amines.
By shifting from 3-fluoropiperidine (which remains largely protonated at physiological pH 7.4) to 3,3-difluoropiperidine (which exists in a much higher proportion as the neutral free base at pH 7.4), medicinal chemists can systematically 4 while maintaining target affinity[4].
Logical relationship of fluorine substitution on piperidine physicochemical and ADMET properties.
Operational Causality: Free Base vs. Hydrochloride Salt
Handling these building blocks requires distinct operational paradigms. 3-Fluoropiperidine is frequently synthesized and handled as a free base—a volatile liquid that is susceptible to oxidative degradation and difficult to weigh with stoichiometric precision.
To circumvent these handling liabilities, 3,3-difluoropiperidine is almost exclusively isolated and supplied as a 5[5]. The HCl salt is a highly stable, non-volatile, white crystalline solid. While it ensures long-term bench stability, it necessitates an in situ neutralization step during synthetic workflows to liberate the nucleophilic free amine.
Experimental workflow for the in situ neutralization and coupling of 3,3-difluoropiperidine HCl.
Experimental Protocols (Self-Validating Systems)
Protocol A: In Situ Free-Basing and Amidation of 3,3-Difluoropiperidine HCl
This protocol outlines the causality-driven steps for coupling the HCl salt with a carboxylic acid without isolating the volatile free base.
-
Preparation & Solvation : Weigh 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 3,3-difluoropiperidine HCl into an oven-dried round-bottom flask. Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Causality: DMF is a polar aprotic solvent capable of solubilizing both the organic acid and the inorganic-like amine salt.
-
Neutralization : Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is highly sterically hindered. It acts purely as a Brønsted base to scavenge the HCl and liberate the secondary amine, without competing as a nucleophile in the subsequent acylation.
-
Activation : Add 1.1 equivalents of HATU at 0 °C. Stir for 15 minutes, then allow the reaction to warm to room temperature.
-
Self-Validation (Reaction Tracking) : Monitor the reaction via LC-MS. The system is self-validating when the mass corresponding to the free 3,3-difluoropiperidine (m/z [M+H]+ 122.1) is consumed, and the product mass appears.
-
Workup : Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The lipophilic product will partition into the organic layer, while the DIPEA salts wash into the aqueous phase.
Protocol B: Potentiometric Determination of Amine pKa
To empirically validate the basicity shift between the mono- and di-fluorinated species, potentiometric titration is the gold standard.
-
Sample Preparation : Dissolve 2.0 mmol of 3,3-difluoropiperidine HCl in 50 mL of deionized water (pre-boiled to remove CO₂).
-
Titration : Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M NaOH at 25.0 ± 0.1 °C under a nitrogen atmosphere.
-
Data Acquisition : Record the pH after each 0.1 mL addition of titrant until the pH reaches ~11.0.
-
Self-Validation (Analysis) : Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point. The pKa is self-validated by extracting the pH at the half-equivalence point, which mathematically satisfies the Henderson-Hasselbalch equation (
when ).
References
- BenchChem.
- ACS Publications.
- ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and...
- ACS Publications. Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles...
- BenchChem.
Sources
Technical Guide: Strategic Sourcing and Validation of High-Purity 3-Fluoropiperidine HCl
Executive Summary
The introduction of a fluorine atom into a saturated heterocycle—the "Fluorine Effect"—is a cornerstone strategy in modern medicinal chemistry to modulate pKa, enhance metabolic stability (blocking P450 oxidation), and alter lipophilicity (logD). 3-Fluoropiperidine Hydrochloride (3-F-Pip[1]·HCl) represents a privileged scaffold where the fluorine atom introduces a strong dipole, influencing the ring conformation (gauche effect) and the basicity of the adjacent amine.
However, the commercial supply chain for 3-F-Pip·HCl is fraught with technical pitfalls. Unlike simple aromatics, this aliphatic heterocycle presents unique challenges: regio-isomeric contamination (3-F vs. 4-F), enantiomeric drift , and hygroscopic degradation . This guide provides a scientifically grounded protocol for sourcing, validating, and handling high-purity 3-Fluoropiperidine HCl, designed for researchers requiring >98% purity for SAR and GMP applications.
Part 1: The Technical Asset & Impurity Profile
Identity Matrix
Accurate sourcing begins with precise CAS identification. The hydrochloride salt is the preferred stable form, as the free base is volatile and prone to polymerization/degradation.
| Chemical Name | Stereochemistry | CAS Number | Molecular Weight |
| 3-Fluoropiperidine HCl | Racemic (±) | 737000-77-0 | 139.60 g/mol |
| (R)-3-Fluoropiperidine HCl | (R)-Enantiomer | 787564-37-8 | 139.60 g/mol |
| (S)-3-Fluoropiperidine HCl | (S)-Enantiomer | 871664-50-5 | 139.60 g/mol |
The "Hidden" Impurity Spectrum
Standard Certificates of Analysis (CoA) often report "Chemical Purity" via non-specific titration or 1H NMR, which can mask critical impurities.
-
Regioisomers (4-Fluoropiperidine): Arise from non-selective fluorination or rearrangement during synthesis. Difficult to separate by standard flash chromatography.
-
Des-Fluoro Analog (Piperidine): Result of over-reduction during synthesis. Competes for binding sites and alters pKa significantly.
-
Inorganic Fluoride (F⁻): Residual HF or fluoride salts from deoxofluorination (e.g., DAST/Deoxo-Fluor) steps. Can corrode glass equipment and poison metal catalysts in downstream coupling.
-
Enantiomeric Excess (ee) Drift: Racemization can occur under harsh acidic/basic workups, degrading the value of chiral grades.
Part 2: Sourcing Landscape & Supplier Tiering
Commercial sources generally fall into two categories: Global Distributors (reliable logistics, variable batch origin) and Specialist Manufacturers (higher technical control, longer lead times).
Table 1: Commercial Supplier Matrix
| Tier | Supplier Type | Key Examples | Typical Purity | Best For |
| Tier 1 | Global Catalog | Sigma-Aldrich (MilliporeSigma) , Fisher Scientific | 95-97% | Bench-scale screening, rapid delivery. |
| Tier 2 | Building Block Specialists | Enamine , Combi-Blocks , BLD Pharm | 95-98% | Library synthesis, larger gram-scales, specific salt forms. |
| Tier 3 | Chiral/Fluorine CROs | Synthonix , AChemBlock , Indagoo | >98% (High ee) | GMP intermediates, strict enantiomeric requirements. |
Sourcing Recommendation: For lead optimization, prioritize Tier 2 suppliers who synthesize in-house (e.g., Enamine, Combi-Blocks) to ensure batch traceability. For GMP, a Tier 3 partner with established chiral resolution capabilities is mandatory.
Part 3: Quality Assurance & Validation Protocols
This section outlines a self-validating analytical workflow to verify supplier claims. Relying solely on a vendor-supplied CoA is a critical risk in late-stage development.
Visualization: Supplier Qualification Workflow
Figure 1: Step-by-step qualification workflow for incoming fluorinated building blocks.
Protocol A: 19F NMR (The "Silver Bullet")
Objective: Detect regioisomers (3-F vs 4-F) and inorganic fluoride. 19F NMR is superior to 1H NMR here due to the lack of overlapping signals and high sensitivity.
-
Instrument: 300 MHz or higher NMR (probe tuned to 19F).
-
Solvent: D2O (preferred for HCl salts) or DMSO-d6.
-
Internal Standard:
-Trifluorotoluene (shifted away from aliphatic F) or 4-Fluorobenzoic acid. -
Expected Signals (approximate in D2O):
-
3-Fluoropiperidine: Multiplet around -180 to -190 ppm .
-
4-Fluoropiperidine (Impurity): Distinct multiplet, typically shifted by 5-10 ppm from the 3-F signal.
-
Inorganic Fluoride: Singlet around -120 ppm (highly pH/solvent dependent).
-
-
Acceptance Criteria: No detectable signal for 4-F isomer; Inorganic F integration < 0.5%.
Protocol B: Chiral HPLC (The Stereo-Gatekeeper)
Challenge: 3-Fluoropiperidine lacks a strong UV chromophore, making direct UV detection impossible. Solution: Pre-column derivatization with an aromatic agent (e.g., Tosyl chloride or Benzoyl chloride) is mandatory for standard UV-HPLC.
Methodology:
-
Derivatization: React 10 mg sample with Tosyl Chloride (TsCl) and TEA in DCM for 30 mins. Quench and extract.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/IPA (isocratic, e.g., 90:10).
-
Detection: UV at 254 nm (detecting the Tosyl group).
-
Validation: Inject racemic standard (derivatized) first to establish separation of enantiomers.
Part 4: Handling, Stability & Safety
Hygroscopicity Management
The HCl salt of 3-fluoropiperidine is hygroscopic . Exposure to ambient moisture leads to:
-
"Clumping" of the powder, making weighing inaccurate.
-
Hydrolysis of the C-F bond (slow) if stored in solution for extended periods.
Protocol:
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Handle in a desiccated glovebox if possible.
Safety Profile
-
Hazards: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).
-
Specific Toxicity: Fluorinated amines can mimic biological substrates. Treat as a potential metabolic poison.
-
Disposal: Do not mix with strong bases in unvented containers (exothermic release of free base).
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Link
-
Combi-Blocks. Analytical Data for Fluorinated Piperidines. Link
-
Enamine Store. Building Block Catalog: 3-Fluoropiperidine derivatives. Link
- Rosen, T. et al. (2004). "Synthesis and properties of fluorinated heterocycles." Journal of Medicinal Chemistry. (Contextual grounding for "Fluorine Effect").
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Basis for 19F NMR chemical shift ranges).
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Sources
Methodological & Application
Optimized Protocol for the Reductive Amination of 3-Fluoropiperidine Hydrochloride
Executive Summary & Strategic Rationale
Content Type: Application Note / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists Molecule of Interest: 3-Fluoropiperidine Hydrochloride (CAS: 116574-75-5)
The incorporation of a 3-fluoropiperidine moiety is a high-value strategy in modern drug design.[1] The fluorine atom at the C3 position serves two critical functions:
-
pKa Modulation: It lowers the basicity of the piperidine nitrogen (approx. pKa 8.5 vs. 11.0 for unsubstituted piperidine) via the inductive electron-withdrawing effect. This reduces lysosomotropic trapping and hERG channel liability.
-
Conformational Locking: The gauche effect between the fluorine and the nitrogen lone pair can bias the ring conformation, potentially improving binding selectivity.
The Challenge: 3-Fluoropiperidine is typically supplied as a hydrochloride salt. Direct application of standard reductive amination conditions often fails due to pH mismatch—the salt is too acidic for imine formation, while simple neutralization can lead to solubility issues or uncontrolled stoichiometry. This guide provides a Buffered In-Situ Neutralization Protocol using Sodium Triacetoxyborohydride (STAB), ensuring high chemoselectivity and yield.
Mechanistic Insight & Reaction Pathway[2][3]
To master this reaction, one must understand the competition between Imine Formation and Carbonyl Reduction .
-
Activation: The carbonyl oxygen must be protonated (activated) to be attacked by the amine.
-
Nucleophilic Attack: The 3-fluoropiperidine (free base) attacks the carbonyl to form a carbinolamine.
-
Dehydration: The carbinolamine loses water to form the iminium ion. This is the rate-determining step.
-
Reduction: STAB selectively reduces the iminium ion because the iminium species is more electrophilic than the original carbonyl.
Critical Factor: The 3-fluoro substituent makes the nitrogen less nucleophilic. Therefore, acid catalysis (Acetic Acid) is strictly required to drive the dehydration step, but the pH must remain buffered (pH 5–6) to prevent complete protonation of the amine.
Caption: Mechanistic pathway highlighting the critical transition from salt neutralization to iminium reduction. The green path represents the desired chemoselective route.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Amine | 3-Fluoropiperidine HCl | Nucleophile |
| Carbonyl | Aldehyde or Ketone (1.0 equiv) | Electrophile |
| Reductant | Sodium Triacetoxyborohydride (STAB) | Selective Hydride Donor |
| Solvent | 1,2-Dichloroethane (DCE) | Solvent (Promotes imine stability) |
| Base | DIPEA (Diisopropylethylamine) | Neutralizes HCl salt |
| Catalyst | Glacial Acetic Acid (AcOH) | Activates carbonyl/Catalyzes dehydration |
| Quench | Sat.[1] NaHCO₃ | Neutralization/Workup |
Safety Note: DCE is a potential carcinogen. Handle in a fume hood. STAB evolves hydrogen gas upon reaction; ensure venting.
Step-by-Step Methodology
Scale: 1.0 mmol (Standardized)
-
Preparation of the "Buffered Amine" Solution:
-
In a dry vial, suspend 3-Fluoropiperidine HCl (168 mg, 1.2 mmol, 1.2 equiv) in DCE (3.0 mL).
-
Add DIPEA (209 µL, 1.2 mmol, 1.2 equiv).
-
Observation: The suspension should clear as the free amine is released and DIPEA.HCl forms (which may remain soluble or precipitate depending on concentration).
-
Add Glacial Acetic Acid (60–120 µL, 1.0–2.0 equiv).
-
Why? This creates a buffered system (Amine/Ammonium Acetate) at pH ~5-6, optimal for imine formation.
-
-
Substrate Addition:
-
Add the Aldehyde/Ketone (1.0 mmol, 1.0 equiv) to the buffered amine solution.
-
Process Check: Stir at Room Temperature (RT) for 30–60 minutes.
-
Self-Validation: If using a ketone, monitor by TLC. You may see a new spot (imine/enamine) forming, though often it is transient.
-
-
Reduction:
-
Monitoring & Quench:
-
Workup & Isolation:
-
Extract with DCM (3 x 5 mL).
-
Crucial Step: Because 3-fluoropiperidine derivatives have lower pKa, ensure the aqueous layer pH is > 9 during extraction to keep the product in the organic phase.
-
Dry combined organics over
, filter, and concentrate.
-
Optimization & Troubleshooting Guide
If the reaction stalls or yields are low, consult this logic table.
| Observation | Diagnosis | Corrective Action |
| No Reaction (Carbonyl remains) | Imine not forming. | 3-F-Piperidine is a weaker nucleophile. Increase AcOH to 2-3 equiv. Add 4Å Molecular Sieves to remove water. |
| Direct Reduction (Alcohol formed) | STAB reduced carbonyl before amine attacked. | Pre-form the imine: Stir Amine + Carbonyl + Acid + Sieves for 2 hours before adding STAB. |
| Low Yield (Product lost in aqueous) | Incorrect pH during extraction. | The fluorine lowers the amine pKa. Ensure workup pH is basic (pH 10-11) using 1N NaOH instead of NaHCO₃. |
| Incomplete Conversion (Ketones) | Steric hindrance.[3][7] | Switch solvent to THF (reflux) or use Sodium Cyanoborohydride ( |
Experimental Workflow Diagram
Caption: Decision tree for protocol execution based on substrate reactivity.
References
-
Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[9]
- Core reference for the STAB methodology and solvent effects.
-
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115.
- Authoritative source on the pKa modulation effects of fluorine substitution on piperidine rings.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
- Provides background on the role of carboxylic acids (like AcOH) in modifying borohydride reactivity.
Sources
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Synthesis of Fluorinated Piperidine Derivatives for Drug Discovery
[1][2][3][4][5][6]
Abstract
The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs.[1][2] The strategic introduction of fluorine into this scaffold is a high-impact tactic in medicinal chemistry to modulate pKa (basicity), enhance metabolic stability (blocking P450 oxidation), and induce specific conformational biases (the gauche effect). This guide provides a technical roadmap for synthesizing mono-, di-, and poly-fluorinated piperidines. We detail three field-proven protocols ranging from nucleophilic fluorination to catalytic hydrogenation, supported by mechanistic insights and safety guidelines for handling fluorinating agents.
Strategic Introduction: The "Fluorine Effect" in Piperidines[8][9]
Before selecting a synthetic route, it is critical to understand why and where to fluorinate.
-
pKa Modulation: The piperidine nitrogen is typically basic (pKa ~11). Proximity to a fluorine atom withdraws electron density via the
-bond, lowering the pKa by 1–3 units depending on the position (C3 vs. C4) and number of fluorine atoms. This improves bioavailability by increasing the fraction of the uncharged species at physiological pH. -
Conformational Control: Fluorine on the piperidine ring often exhibits a strong preference for the axial position due to the
hyperconjugation and charge-dipole interactions.[3][4] This "fluorine effect" can lock the piperidine into a specific chair conformation, rigidly orienting substituents to match a protein binding pocket. -
Metabolic Blocking: C-H bonds adjacent to the nitrogen (
-position) or at the C4 position are prone to oxidative metabolism. Fluorine substitution at these sites blocks oxidation due to the strength of the C-F bond (approx. 116 kcal/mol).
Decision Matrix: Selecting the Synthetic Route
Figure 1: Strategic decision tree for selecting the optimal fluorination methodology based on substrate availability and target complexity.
Detailed Experimental Protocols
Protocol 1: Deoxofluor-Mediated Synthesis of Monofluoropiperidines
Application: Conversion of 3- or 4-hydroxypiperidines to their corresponding fluorides.
Mechanism: Nucleophilic substitution (
Materials
-
Substrate:
-Boc-4-hydroxy-piperidine (or 3-hydroxy analog). -
Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) [1.2 equiv].
-
Solvent: Anhydrous Dichloromethane (DCM).[5]
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the -Boc-hydroxypiperidine (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration). -
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Crucial: Low temperature prevents elimination side reactions (olefin formation).
-
Addition: Add Deoxofluor (1.2 equiv) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm naturally to room temperature (RT) and stir for 12–16 hours.
-
Quenching (Safety Critical): Cool the mixture back to 0 °C. Slowly add saturated aqueous
. Warning: Vigorous evolution will occur. Do not seal the vessel. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, filter, and concentrate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation:
- NMR: Look for a multiplet around -170 to -190 ppm (coupling to geminal H).
-
NMR: The geminal proton (
) will appear as a distinct doublet of multiplets ( Hz).
Protocol 2: Catalytic Hydrogenation of Fluoropyridines
Application: Accessing 2,3-, 2,4-, or poly-fluorinated piperidines from commercially available fluoropyridines.[1] Advantage: This method avoids the handling of hazardous fluorinating agents and is highly scalable. It typically yields the cis-isomer (all-syn) due to the mechanism of heterogeneous hydrogenation.
Materials
-
Substrate: Fluorinated Pyridine (e.g., 3-fluoropyridine, 2,6-difluoropyridine).
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C) or Rhodium on Alumina (
). -
Solvent: Methanol or Ethanol with acid additive (HCl or AcOH).
-
Hydrogen Source:
gas (balloon or Parr shaker at 50 psi).
Step-by-Step Methodology
-
Catalyst Loading: To a nitrogen-flushed flask, carefully add Pd/C (10 wt% of substrate mass). Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Solvent Addition: Add substrate dissolved in Methanol (0.2 M).
-
Acid Activation: Add concentrated HCl (1.1 equiv) or Acetic Acid. Note: Protonation of the pyridine nitrogen activates the ring toward reduction and prevents catalyst poisoning.
-
Hydrogenation: Evacuate the flask and backfill with
(3 cycles). Stir vigorously under atmosphere (1 atm for simple substrates, 50 psi for sterically hindered ones) at RT for 16 hours. -
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Salt Formation/Free Base: The product is the hydrochloride salt. Isolate by concentration.[5] If the free base is required, neutralize with
and extract into ether/DCM (caution: fluorinated piperidines can be volatile).
Validation:
-
Stereochemistry: Check
NMR coupling constants. Cis-isomers often display specific NOE correlations between axial protons. -
Yield: Typically >90% conversion.
Protocol 3: Gem-Difluorination of Piperidinones
Application: Synthesis of 3,3-difluoro or 4,4-difluoropiperidines from the corresponding ketones. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor.
Step-by-Step Methodology
-
Setup: Dissolve
-Boc-4-piperidinone (1.0 equiv) in anhydrous DCM in a Teflon or chemically resistant glass vessel under . -
Addition: Add DAST (2.5 equiv) dropwise at 0 °C. Note: Excess reagent is required to drive the reaction to the gem-difluoro state and prevent vinyl fluoride formation.
-
Heating: Allow to warm to RT. If conversion is slow (monitored by TLC/LCMS), heat to 40 °C.
-
Quench: Pour carefully into ice-cold saturated
. -
Purification: Standard extraction and chromatography.
Quantitative Data Summary
| Parameter | 4-H Piperidine | 4-F Piperidine | 4,4-Difluoro Piperidine | Impact |
| pKa (approx) | 11.0 | 9.8 | 8.5 | Reduced basicity improves membrane permeability. |
| LogP | 0.8 | 0.95 | 1.2 | Increased lipophilicity aids blood-brain barrier penetration. |
| C-H BDE (kcal/mol) | ~95 (C4-H) | 116 (C-F) | - | Blocks metabolic oxidation at C4. |
| Conformation | Chair flip | Axial-F pref.[6] | Distorted Chair | Rigidifies scaffold for binding. |
Reaction Scheme Diagram
Figure 2: Overview of the three primary synthetic transformations described in this guide.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry - A European Journal (2020). URL:[Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). URL:[Link]
-
Synthesis of 4-substituted 3,3-difluoropiperidines. Source: Journal of Organic Chemistry (2010). URL:[Link]
-
The role of fluorine in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008). URL:[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments. Source: National Institutes of Health (2024). URL:[Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Free-Basing of 3-Fluoropiperidine from its Hydrochloride Salt
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the conversion of 3-Fluoropiperidine hydrochloride to its reactive free base form, emphasizing the physicochemical principles that dictate the operational parameters.
Introduction and Mechanistic Rationale
3-Fluoropiperidine is a highly versatile building block extensively utilized in medicinal chemistry, particularly in the synthesis of USP30 inhibitors[1] and in studies involving the tuning of amine basicities during lead optimization[2]. Due to the volatility and potential for atmospheric degradation (e.g., carbamate formation with CO2) of the free amine, commercial vendors predominantly supply this reagent as a stable, albeit hygroscopic, hydrochloride salt[3].
For downstream applications requiring nucleophilic nitrogen participation—such as alkylations, acylations, or Pd-catalyzed cross-couplings—the salt must be converted to the free base. This protocol outlines an optimized liquid-liquid extraction (LLE) methodology.
The pKa Anomaly and pH Targeting
A critical factor in this protocol is the basicity of the target molecule. While one might expect the electron-withdrawing fluorine atom to significantly depress the amine's pKa, empirical data shows the pKa of 3-fluoropiperidine is 9.3 [2].
Causality: In aqueous solution, the protonated 3-fluoropiperidine exists exclusively as a single conformer with the fluorine atom in the axial orientation. In this geometry, the dipole of the polar C-F bond is favorably aligned antiparallel to the dipole of the N-H⁺ bond. This electrostatic arrangement stabilizes the protonated state, resulting in a higher-than-expected pKa[2]. Consequently, to achieve >99% deprotonation during the free-basing process, the aqueous phase must be driven to a pH of at least 11.5 (pKa + 2.2).
Physicochemical Properties
The following table summarizes the critical data required for stoichiometric calculations and phase tracking during the extraction.
| Property | This compound | 3-Fluoropiperidine (Free Base) |
| CAS Number | 737000-77-0[4] | 116574-75-5[5] |
| Molecular Weight | 139.60 g/mol [4] | 103.14 g/mol [5] |
| Physical State | Solid (White, Hygroscopic)[3] | Colorless Liquid[5] |
| pKa | N/A | 9.3[2] |
| GHS Hazards | H302, H315, H319, H335 | H302, H315, H319, H335[5] |
Process Visualization
Workflow for the biphasic acid-base extraction of 3-Fluoropiperidine.
Experimental Protocol
Safety Precautions: 3-Fluoropiperidine is harmful if swallowed and causes skin, eye, and respiratory irritation. All procedures must be conducted in a certified fume hood wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).
Materials Required
-
This compound (1.0 eq)
-
Deionized Water (minimal volume)
-
2M Sodium Hydroxide (NaOH) aqueous solution
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is recommended to minimize halogenated waste, though DCM provides superior partitioning.
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Dissolution: Weigh the desired amount of this compound into an appropriately sized Erlenmeyer flask. Add minimal deionized water (approx. 5 mL per gram of salt) and stir until complete dissolution is achieved.
-
Validation: The solution should be clear and colorless.
-
-
Thermal Control: Place the flask in an ice-water bath and allow it to cool to 0–5 °C.
-
Causality: The subsequent neutralization is exothermic. Maintaining a low temperature prevents the loss of the highly volatile free base amine.
-
-
Basification: Slowly add 2M NaOH dropwise via an addition funnel or pipette while stirring vigorously. Monitor the pH using pH indicator paper or a calibrated probe. Continue addition until the aqueous phase reaches a stable pH of 11.5 to 12.0.
-
Causality: As established, the pKa of 9.3 necessitates a highly alkaline environment to prevent equilibrium from favoring the water-soluble protonated state[2].
-
-
Extraction: Transfer the alkaline mixture to a separatory funnel. Add the chosen organic solvent (e.g., MTBE, approx. 10 mL per gram of starting material). Stopper and shake vigorously, venting frequently to release pressure. Allow the phases to separate completely.
-
Validation: If using MTBE, the organic layer will be on top. If using DCM, the organic layer will be on the bottom.
-
-
Phase Separation: Collect the organic phase. Extract the remaining aqueous phase two additional times with fresh organic solvent to ensure quantitative recovery. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with one portion of brine (approx. 1/3 the volume of the organic phase).
-
Causality: Brine reduces the solubility of water in the organic phase, pre-drying the solution and removing any co-extracted inorganic salts.
-
-
Drying: Transfer the organic phase to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl and let sit for 15 minutes until the solution is clear and the drying agent is free-flowing. Filter the solution to remove the hydrated salt.
-
Concentration (CRITICAL STEP): Transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Causality:The water bath temperature must strictly not exceed 25–30 °C. 3-Fluoropiperidine is a low-molecular-weight amine with significant volatility. Aggressive evaporation at elevated temperatures or deep vacuum will result in severe product loss.
-
-
Storage: The resulting colorless liquid is the free base. Flush the flask with inert gas (Argon or Nitrogen), seal tightly, and store at 2–8 °C[5] to prevent degradation.
References
-
M. Kansy, et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from: [Link]
- Google Patents.Cyano-substituted heterocycles with activity as inhibitors of USP30.
Sources
- 1. US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30 - Google Patents [patents.google.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
Nucleophilic substitution reactions with 3-Fluoropiperidine
Application Note: Nucleophilic Substitution Workflows Utilizing 3-Fluoropiperidine in Medicinal Chemistry
Executive Summary & Scientific Context
3-Fluoropiperidine is a highly valued building block in modern drug discovery. The strategic placement of a fluorine atom at the C3 position of the piperidine ring is frequently used to modulate basicity, optimize lipophilicity, and block metabolic liabilities in lead compounds[1]. However, utilizing 3-fluoropiperidine as a nucleophile in substitution reactions (such as N-alkylation or N-arylation) presents unique synthetic challenges compared to unsubstituted piperidine.
This application note provides an in-depth, causality-driven guide to utilizing 3-fluoropiperidine in nucleophilic substitution workflows, detailing how its unique physicochemical properties dictate experimental design.
Physicochemical Profiling & Mechanistic Causality
To successfully utilize 3-fluoropiperidine, researchers must understand the causality between its structural conformation and its reactivity.
pKa Modulation and Nucleophilicity: The introduction of a highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect. This significantly lowers the conjugate acid pKa of the amine from ~11.2 (unsubstituted piperidine) to approximately 9.3[2]. While this reduction in basicity is highly advantageous for enhancing membrane permeability and reducing hERG toxicity in final drug candidates, it inherently reduces the nucleophilicity of the amine during synthesis.
Conformational Dynamics (Axial vs. Equatorial): NMR studies have established that protonated 3-fluoropiperidine (the hydrochloride salt form) exists almost exclusively as a single conformer with the fluorine atom in an axial orientation[2]. This is driven by a favorable antiparallel alignment of the polar C-F bond dipole with the H-N⁺ bond dipole, which heavily stabilizes the protonated state[2].
Upon deprotonation to the free base, the fluorine substituent flips to adopt an equatorial position, which represents the active, sterically accessible nucleophilic state. Because the protonated axial state is so heavily stabilized by charge-dipole interactions, driving the equilibrium toward the nucleophilic free-base form requires careful selection of strong bases (e.g., Cs₂CO₃, DIPEA) and polar aprotic solvents. Weak bases will fail to fully deprotonate the amine, leading to sluggish substitution kinetics.
Caption: Conformational equilibrium of 3-Fluoropiperidine and its dependency on pH and charge-dipole interactions.
Quantitative Data Summary
The following table summarizes the comparative physicochemical parameters that dictate the reaction conditions for 3-fluoropiperidine.
| Property | Piperidine | 3-Fluoropiperidine | Impact on Substitution Reactions |
| pKa | 11.2 | ~9.3 | Requires stronger/excess base to generate the free amine[2]. |
| Conformation (Protonated) | N/A | Axial-F | Highly stabilized by charge-dipole interactions. |
| Conformation (Free Base) | N/A | Equatorial-F | Active nucleophilic state; less sterically hindered. |
| Nucleophilicity | High | Moderate | Requires elevated temperatures for SNAr; highly reactive electrophiles for SN2. |
Experimental Workflows: Self-Validating Protocols
The following protocols are designed as self-validating systems. They include integrated Quality Control (QC) checkpoints to verify reaction progression and product integrity without relying solely on end-point analysis.
Caption: Decision matrix for the N-functionalization of 3-Fluoropiperidine based on electrophile reactivity.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
This method is utilized to synthesize 1-(heteroaryl)-3-fluoropiperidines, which are common motifs in kinase inhibitors[1][3].
-
Materials: 3-Fluoropiperidine hydrochloride (1.2 eq), Activated Heteroaryl Halide (e.g., 2-chloropyridine) (1.0 eq), Cs₂CO₃ (3.0 eq), Anhydrous DMSO.
-
Step-by-Step:
-
Free-Base Generation: Suspend 3-fluoropiperidine HCl and Cs₂CO₃ in anhydrous DMSO (0.2 M) at room temperature. Stir for 15 minutes.
-
QC Check 1: Effervescence (CO₂ gas evolution) should cease, indicating complete neutralization of the HCl salt to the equatorial free base.
-
-
Electrophile Addition: Add the heteroaryl halide dropwise to the suspension.
-
Thermal Activation: Heat the reaction mixture to 90–110 °C under an inert N₂ atmosphere for 12 hours.
-
In-Process Validation: Sample 10 µL of the reaction, quench in 100 µL H₂O/MeCN, and analyze via LC-MS.
-
QC Check 2: Verify the disappearance of the electrophile and appearance of the [M+H]⁺ product peak. If <90% conversion is observed, add an additional 0.2 eq of the amine and continue heating.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to effectively partition and remove the DMSO.
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
-
Protocol B: Aliphatic N-Alkylation (SN2)
-
Materials: this compound (1.0 eq), Primary/Secondary Alkyl Halide (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF.
-
Step-by-Step:
-
Initiation: Dissolve 3-fluoropiperidine HCl in DMF (0.3 M). Add DIPEA and stir for 10 minutes to liberate the free base.
-
Alkylation: Cool the mixture to 0 °C. Add the alkyl halide slowly to prevent exothermic over-alkylation or elimination side-reactions.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Validation: Perform TLC (Hexanes/EtOAc 7:3) using a Ninhydrin stain.
-
QC Check 3: The secondary amine starting material (3-fluoropiperidine) should be absent (indicated by the lack of a brown/red spot upon heating the ninhydrin-stained plate).
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with MTBE.
-
Validation: Check the pH of the aqueous layer.
-
QC Check 4: The aqueous pH must be >8 to ensure the tertiary amine product is fully deprotonated and partitions entirely into the organic phase. Wash the organic layer with brine, dry, and concentrate.
-
-
Protocol C: Buchwald-Hartwig Amination (For Unactivated Aryl Halides)
When the aryl halide lacks electron-withdrawing groups, SNAr is impossible, and palladium-catalyzed cross-coupling is required[3].
-
Materials: 3-Fluoropiperidine free base (1.2 eq), Unactivated Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq), Anhydrous Toluene.
-
Step-by-Step:
-
Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃, BINAP, and Toluene. Stir for 10 minutes.
-
QC Check 5: A distinct color change to a deep red/orange solution confirms the successful formation of the active Pd(0)-ligand complex.
-
-
Reagent Addition: Add the aryl bromide, 3-fluoropiperidine, and NaOtBu. Seal the reaction vessel.
-
Coupling: Heat at 100 °C for 8 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black. Concentrate the filtrate and purify via flash chromatography.
-
References
1.[3] US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Google Patents. Available at: 2.[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Yuntsg (ChemMedChem). Available at: 3.[1] A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. NIH.gov. Available at: 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. D-nb.info. Available at:
Sources
Application Note: Strategic Synthesis of 3-Fluoro-N-Alkylpiperidines from Hydrochloride Salts
Abstract & Strategic Context
The incorporation of fluorine into the piperidine scaffold is a privileged strategy in medicinal chemistry to modulate basicity (
However, 3-fluoropiperidine is commercially supplied as a hydrochloride salt (HCl) to prevent oxidative degradation and handling issues. This application note details the controlled release and N-alkylation of 3-fluoropiperidine from its HCl salt. Unlike simple piperidines, the 3-fluoro substituent introduces a risk of
Key Technical Challenges Addressed:
-
Salt Dissociation: Efficient in situ neutralization without isolating the volatile free base.[1]
-
Chemoselectivity: Preventing HF elimination to form 1,2,3,6-tetrahydropyridines.
-
Stereochemical Integrity: Maintaining the chiral center in enantiopure (3R or 3S) starting materials.[1]
Chemical Logic & Mechanism[1][2][3]
The "Fluorine Effect" on Reactivity
The electron-withdrawing nature of the fluorine atom at the C3 position reduces the nucleophilicity of the nitrogen compared to unsubstituted piperidine. Consequently, reaction times may be slightly elevated.[1]
-
Conformational Lock: In the protonated salt form, the C-F bond often adopts an axial orientation to maximize favorable charge-dipole interactions with the protonated nitrogen (
). Upon deprotonation, the ring may relax, but the gauche effect persists. -
Elimination Risk: Strong bases (e.g., NaH, KOtBu) or high temperatures (>80°C) can trigger E2 elimination, ejecting fluoride and forming the enamine/alkene.
Reaction Pathways
We present two validated protocols:
-
Method A: Reductive Amination (Preferred) – For alkylation using aldehydes/ketones.[1] Mildest conditions, highest functional group tolerance.[1]
-
Method B: Direct Nucleophilic Substitution (
) – For alkylation using alkyl halides/sulfonates.[1]
Experimental Protocols
Method A: Reductive Amination (Aldehydes/Ketones)
Best for: Complex alkyl chains, avoiding over-alkylation, and maintaining stereocenters.
Reagents:
-
3-Fluoropiperidine HCl (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
-
Salt Neutralization: In a reaction vial, suspend 3-fluoropiperidine HCl in DCM (0.2 M). Add DIPEA (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes. Explanation: DIPEA liberates the free amine but is non-nucleophilic, preventing competition.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[1] Stir for 30–60 minutes.
-
Checkpoint: If the substrate is sterically hindered, add Activated Molecular Sieves (4Å) to drive equilibrium.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over
.[1] -
Purification: Flash chromatography (typically DCM/MeOH gradients).[1]
Method B: Direct Alkylation ( )
Best for: Primary alkyl halides, simple benzylations.
Reagents:
-
3-Fluoropiperidine HCl (1.0 equiv)
-
Alkyl Halide (R-X) (1.0 - 1.1 equiv)
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Protocol:
-
Heterogeneous Mix: Suspend 3-fluoropiperidine HCl and finely ground
(3.0 equiv) in anhydrous MeCN (0.2 M). -
Activation: Stir at RT for 30 minutes to ensure partial deprotonation.
-
Reaction: Heat to 40–60°C. Warning: Do not exceed 80°C to avoid HF elimination.
-
Monitoring: Monitor by LCMS. The secondary amine (starting material) will disappear.[1]
-
Workup: Filter off solids (
/KCl). Concentrate filtrate.[1] Partition between EtOAc and Water.[1]
Data Summary & Critical Quality Attributes (CQA)
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Primary Risk | Incomplete imine formation | Over-alkylation (Quaternization) |
| Elimination Risk | Low (Acidic/Neutral conditions) | Moderate (Basic/Thermal conditions) |
| Temp. Range | 0°C to 25°C | 25°C to 60°C |
| Base Choice | DIPEA / TEA (Organic) | |
| Typical Yield | 75 - 90% | 60 - 85% |
Self-Validating System: How to verify success?
-
NMR Shift: The fluorine signal is highly sensitive to the nitrogen environment.[1]
-
Starting Material (HCl salt): ~ -180 to -185 ppm (broad).[1]
-
Product (Tertiary Amine): Sharp singlet, typically shifted downfield by 5-10 ppm relative to the salt.
-
-
Elimination Check: Inspect
NMR for alkene protons (5.5 - 6.0 ppm). If observed, lower the reaction temperature.[1]
Visual Workflows (Graphviz)
Diagram 1: Decision Matrix & Process Flow
This diagram illustrates the decision logic between Method A and B and the critical checkpoints.
Caption: Workflow decision tree selecting between Reductive Amination and Direct Alkylation based on substrate availability.
Diagram 2: Mechanistic Pathway & Elimination Risk
This diagram details the specific chemical transformation and the side-reaction to avoid.
Caption: Mechanistic divergence showing the competition between desired alkylation and undesired HF elimination.
References
-
Merck Sharp & Dohme Corp. (2007).[1] Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines. Journal of Medicinal Chemistry. (Demonstrates pKa modulation using 3-fluoropiperidine).
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Nature Chemistry. (Background on stability and synthesis of fluorinated piperidines).
-
Sigma-Aldrich. (2023).[1] Product Specification: 3-Fluoropiperidine hydrochloride.[1][3][4][5] (Safety and stability data).
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses the dipole effects and salt forms of fluoropiperidines).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 3-Fluoropiperidine Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges of using 3-fluoropiperidine in coupling reactions. The incorporation of a fluorine atom onto the piperidine ring introduces significant electronic and conformational effects that can render standard coupling protocols ineffective. This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to help you optimize your reaction yields and achieve your synthetic goals.
Section 1: Understanding the Unique Reactivity of 3-Fluoropiperidine (FAQs)
Before troubleshooting specific reactions, it's crucial to understand why 3-fluoropiperidine behaves differently than its non-fluorinated analog.
Q1: Why is my 3-fluoropiperidine less reactive than standard piperidine in nucleophilic reactions?
A: The primary reason is the powerful electron-withdrawing inductive effect of the fluorine atom. Fluorine is the most electronegative element, and its presence on the piperidine ring pulls electron density away from the nitrogen atom.[1] This has two major consequences:
-
Reduced Basicity (Lower pKa): The lone pair of electrons on the nitrogen is less available for protonation or for attacking an electrophile. This reduction in basicity directly correlates with reduced nucleophilicity.[1][2] For example, introducing a fluorine atom can modulate the pKa of a piperidine nitrogen to improve drug efficacy and reduce off-target effects, such as hERG channel binding.[3]
-
Slower Reaction Kinetics: As a weaker nucleophile, 3-fluoropiperidine will react more slowly with electrophiles (e.g., acyl chlorides, activated carboxylic acids, aryl halides) compared to piperidine under identical conditions.
Q2: Does the stereochemistry of the fluorine atom (axial vs. equatorial) matter?
A: Yes, profoundly. The orientation of the C-F bond influences the molecule's conformational stability and the nitrogen's electronic environment. In protonated 3-fluoropiperidinium salts, the fluorine atom often shows a preference for the axial position.[4][5] This is attributed to a stabilizing charge-dipole interaction between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on the fluorine atom.[3][4] This conformational locking can introduce specific steric demands that may hinder the approach of bulky reagents.
Table 1: The Electronic Impact of Fluorination on Piperidine
| Compound | Approximate pKa | Key Implication for Reactivity |
| Piperidine | ~11.2 | Highly nucleophilic, standard reactivity. |
| 3-Fluoropiperidine | 9.0 - 9.5 | Significantly less basic and nucleophilic.[3] |
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section addresses the most common issues encountered when using 3-fluoropiperidine in two major classes of coupling reactions: amide bond formation and Buchwald-Hartwig amination.
Subsection 2.1: Amide Coupling (Acylation)
Problem: Low to no yield when coupling 3-fluoropiperidine with a carboxylic acid using standard reagents (e.g., EDC/HOBt, DCC).
This is the most frequent challenge, stemming directly from the reduced nucleophilicity of the fluorinated amine.
A: Your first step should be to switch to a more potent coupling reagent. Standard carbodiimide-based reagents may not sufficiently activate the carboxylic acid to react with the poorly nucleophilic 3-fluoropiperidine.
-
Recommended Solution: Employ a uronium- or phosphonium-based coupling reagent.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An excellent first choice. It is highly efficient for coupling less nucleophilic amines and is known to suppress racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another robust and common choice.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent known for its high efficiency and safety profile.
-
Causality: These reagents rapidly generate a highly activated acyl-uronium or -phosphonium intermediate, which is a much stronger electrophile than the O-acylisourea intermediate formed from EDC/DCC. This enhanced electrophilicity is necessary to overcome the high activation energy barrier of reacting with the electron-deficient 3-fluoropiperidine.
A: When both coupling partners are sterically demanding, even powerful coupling agents can fail. This points to a severe steric hindrance problem, which requires a more advanced strategy.[6]
-
Recommended Solution: Convert the carboxylic acid to an acyl fluoride .
-
Why it works: Acyl fluorides are small, highly reactive acylating agents that minimize steric bulk at the reaction center.[7] The small size of the fluorine atom presents a much lower steric barrier for the incoming 3-fluoropiperidine compared to the bulky activated esters generated by reagents like HATU.[7]
-
How to do it: You can generate the acyl fluoride in situ using reagents like Cyanuric Fluoride or XtalFluor-E® under mild conditions before adding the 3-fluoropiperidine.
-
Caption: Troubleshooting workflow for low amide coupling efficiency.
Subsection 2.2: Buchwald-Hartwig Amination
Problem: Low conversion or significant side-product formation when coupling 3-fluoropiperidine with an aryl halide/triflate.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its catalytic cycle is sensitive to the electronic properties of the amine.[8][9]
A: The issue likely lies with the specific combination of ligand and base, which may not be optimal for activating the less nucleophilic 3-fluoropiperidine. The catalytic cycle's turnover-limiting step is often the reductive elimination or the amine coordination/deprotonation, both of which are affected by the amine's pKa.
-
Recommended Solution: Systematically screen ligands and bases.
-
Ligand Choice: While XPhos is a good general ligand, more electron-rich and bulky "second-generation" biarylphosphine ligands are often required for challenging amines.[10]
-
Try BrettPhos or RuPhos: These ligands are exceptionally effective for coupling secondary amines and can accelerate the reductive elimination step.[10]
-
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common choice, but its reactivity can vary.
-
Try LHMDS (Lithium bis(trimethylsilyl)amide): LHMDS is a very strong, non-nucleophilic base that can be effective when others fail, especially in THF.
-
Consider K₃PO₄ or Cs₂CO₃: For base-sensitive substrates, weaker inorganic bases can be effective, though they often require higher temperatures.[10]
-
-
Catalyst Source: Use a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3). These are air-stable and ensure the efficient and reliable formation of the active LPd(0) catalytic species, which can be a point of failure when starting from Pd(OAc)₂ or Pd₂(dba)₃.[10]
-
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings.[10] It occurs when the oxidative addition intermediate reacts with trace water or other proton sources before the amine can couple. This is often exacerbated by slow amine coupling kinetics.
-
Recommended Solution:
-
Ensure Rigorously Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Increase Amine Equivalents: Using a slight excess of 3-fluoropiperidine (e.g., 1.2-1.5 equivalents) can favor the desired productive coupling pathway over the side reaction by Le Châtelier's principle.
-
Optimize Ligand/Palladium Ratio: A higher ligand-to-metal ratio can sometimes stabilize the catalyst and suppress side reactions.
-
Caption: The Buchwald-Hartwig cycle highlighting bottlenecks with 3-fluoropiperidine.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of 3-Fluoropiperidine
| Aryl Halide (Ar-X) | Recommended Ligand | Recommended Base | Solvent | Temp (°C) |
| Aryl Bromide/Iodide | BrettPhos | NaOtBu (1.2 equiv) | Toluene or Dioxane | 80-100 |
| Aryl Chloride | tBuBrettPhos | LHMDS (1.5 equiv) | THF or Dioxane | 100 |
| Aryl Triflate | RuPhos | K₃PO₄ (2.0 equiv) | Dioxane | 100-110 |
Note: These are starting points. Optimization of catalyst loading (1-5 mol %), temperature, and time is often necessary.
Section 3: Experimental Protocols
Protocol 1: Optimized General Procedure for HATU-Mediated Amide Coupling
This protocol is designed for a typical small-scale reaction (0.5 mmol).
Materials:
-
Carboxylic Acid (1.0 equiv, 0.5 mmol)
-
3-Fluoropiperidine (1.1 equiv, 0.55 mmol)
-
HATU (1.1 equiv, 0.55 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (0.5 mmol).
-
Add anhydrous DMF (2.5 mL) and stir until the acid is fully dissolved.
-
Add HATU (209 mg, 0.55 mmol) and DIPEA (218 µL, 1.25 mmol) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid. The solution may change color.
-
In a separate vial, dissolve 3-fluoropiperidine (e.g., as HCl salt, ensuring to add an extra equivalent of base) in a small amount of DMF.
-
Add the 3-fluoropiperidine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, it can be gently heated to 40-50°C. Reactions may take 4 to 24 hours to complete.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using a G3 Precatalyst
This protocol is for a typical small-scale reaction (0.5 mmol).
Materials:
-
Aryl Halide (1.0 equiv, 0.5 mmol)
-
3-Fluoropiperidine (1.2 equiv, 0.6 mmol)
-
BrettPhos Pd G3 Precatalyst (2 mol %, 0.01 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 0.7 mmol)
-
Anhydrous Toluene (0.2 M concentration)
Procedure:
-
In a glovebox: To a flame-dried vial, add the aryl halide (0.5 mmol), BrettPhos Pd G3 Precatalyst (9.1 mg, 0.01 mmol), and NaOtBu (67 mg, 0.7 mmol).
-
Outside the glovebox (under inert atmosphere): Seal the vial with a septum cap. Add anhydrous toluene (2.5 mL) via syringe.
-
Add 3-fluoropiperidine (1.2 equiv) via syringe.
-
Place the sealed vial in a preheated heating block at 100°C.
-
Stir vigorously for the required reaction time (typically 4-24 hours). Monitor by TLC or GC-MS by taking small, quenched aliquots.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a small plug of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
ResearchGate. (2025). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. Available at: [Link]
-
Prakash, G. K. S. et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Available at: [Link]
-
PubMed. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic heteroaromatic substitution. Part XXXIV. Fluorine versus chlorine mobility in reactions with methanolic methoxide ion and with piperidine in various solvents. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Available at: [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Available at: [Link]
-
Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Available at: [Link]
-
American Chemical Society. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Fluoropiperidine Reaction Mixtures
Topic: Removal of Unreacted 3-Fluoropiperidine Ticket ID: CHEM-SUP-3F-PIP-001 Status: Open Analyst: Senior Application Scientist
Executive Summary
3-Fluoropiperidine (3-F-Pip) presents a unique purification challenge compared to its non-fluorinated analog. While it retains the nucleophilicity of a secondary amine, the electron-withdrawing fluorine atom at the C3 position lowers the pKa of the conjugate acid to approximately 8.5–9.0 (compared to ~11.2 for piperidine). This altered basicity and increased lipophilicity can cause standard acid-base extractions to fail if not precisely pH-controlled.
This guide provides three validated workflows for removing 3-F-Pip, ranked by selectivity and operational ease.
Module 1: Scavenger Resins (The "Gold Standard" Approach)
Best For: High-value intermediates, parallel synthesis, or when the product is also basic.
The Science
Traditional chromatography often leads to "streaking" with fluorinated amines due to interactions with silanols. Scavenger resins eliminate this by covalently binding the unreacted secondary amine (3-F-Pip) to a solid support, allowing the desired product to be eluted or filtered off.
Recommended Resin: Polystyrene-Isocyanate (PS-NCO)
PS-NCO reacts rapidly with nucleophilic secondary amines to form a stable, insoluble urea.
Protocol
-
Stoichiometry: Calculate the theoretical excess of 3-F-Pip remaining. Add 2–3 equivalents of PS-NCO resin relative to the excess amine.
-
Solvent Selection: Dissolve the crude mixture in DCM, THF, or DMF. (Avoid protic solvents like alcohols if possible, though they are generally tolerated).
-
Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.
-
Monitoring: Check supernatant by TLC or LC-MS. The 3-F-Pip peak should disappear.
-
Filtration: Filter the mixture through a fritted funnel or a SPE cartridge.
-
Wash: Wash the resin cake with the reaction solvent to recover entrained product.
Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Incomplete Removal | Kinetic stall due to steric bulk of fluorine. | Heat mixture to 40°C or add 1 eq. of DIEA to activate the resin. |
| Product Loss | Non-specific binding to the polymer matrix. | Switch to a macroporous resin or wash the cake with a more polar solvent (e.g., 10% MeOH in DCM). |
| Resin Swelling Failure | Incorrect solvent choice. | Ensure solvent is DCM or THF. Resins do not swell well in water or hexane. |
Visualizing the Scavenging Workflow
Figure 1: The chemoselective capture of 3-fluoropiperidine using isocyanate-functionalized polystyrene beads.
Module 2: Chemical Derivatization ("Search and Destroy")
Best For: Large-scale reactions where resins are too expensive, or when the product is non-nucleophilic.
The Science
If the desired product lacks a nucleophilic amine (e.g., it is an amide, ether, or tertiary amine), you can chemically alter the polarity of the unreacted 3-F-Pip to make it easily separable.
Protocol: Acetic Anhydride / Phthalic Anhydride Method
-
Add Reagent: Add 1.5 equivalents (relative to excess 3-F-Pip) of Acetic Anhydride or Phthalic Anhydride to the reaction mixture.
-
Reaction: Stir for 30 minutes.
-
Result: 3-F-Pip converts to N-acetyl-3-fluoropiperidine (neutral amide) or a phthalamic acid derivative (acidic).
-
-
Workup:
-
If using Acetic Anhydride: The impurity is now a neutral amide. If your product is basic, extract the product into aqueous acid (pH 2), wash organics (removing the amide), then basify and extract back.
-
If using Phthalic Anhydride: The impurity becomes a carboxylic acid. Wash the organic layer with saturated NaHCO₃. The impurity partitions into the aqueous layer; your product stays in the organic layer.
-
Module 3: pH-Switching Extraction (The "Budget" Approach)
Best For: Products that are neutral or acidic. Risky if the product is a tertiary amine.
The Science: The Fluorine Effect
The fluorine atom at C3 exerts an inductive effect (-I), lowering the pKa of the nitrogen.
-
Piperidine pKa: ~11.2
-
3-Fluoropiperidine pKa: ~8.5–9.0
This lower pKa means 3-F-Pip is less basic than typical secondary amines. If your product is a tertiary amine (pKa ~10.5), a standard acid wash might protonate both, making separation impossible.
Decision Matrix for Extraction
Figure 2: Decision matrix for selecting the correct extraction protocol based on product basicity.
FAQ: Frequently Asked Questions
Q1: I see "tailing" on my silica column. Is the fluorine reacting with the silica?
-
Answer: Unlikely. The tailing is primarily caused by the interaction between the basic amine nitrogen and the acidic silanol groups on the silica gel. The fluorine atom increases the lipophilicity, which might make the tail "longer" by retaining the compound in the stationary phase.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This blocks the silanols.
Q2: Can I remove 3-F-Pip by evaporation?
-
Answer: Only partially. The boiling point of the free base is likely >120°C (estimated).[1] It is not volatile enough to be removed on a standard rotovap without high heat, which may degrade your product. High-vacuum drying (lyophilization) might work if the product is solid and the impurity is present in trace amounts.
Q3: Why does my calculated pKa differ from literature?
-
Answer: The position of the fluorine matters.[2] 3-fluoropiperidine has the fluorine closer to the nitrogen than 4-fluoropiperidine, leading to a stronger inductive effect and a lower pKa. Ensure you are referencing the correct isomer.
References
-
Scavenger Resin Mechanisms: Biotage Isolute® Scavenger Resins User Guide. Biotage. Available at: [Link]
-
pKa and Inductive Effects: Evans pKa Table. Harvard University. Available at: [Link]
-
Chromatographic Behavior of Fluorinated Amines: Separation of Fluorinated Amino Acids and Oligopeptides. NCBI/PMC. Available at: [Link]
Sources
Technical Support Center: 3-Fluoropiperidine Synthesis & Purification Troubleshooting Guide
Welcome to the Technical Support Center for 3-Fluoropiperidine Synthesis and Purification. Incorporating fluorine into piperidine rings is a proven strategy in drug development to lower amine basicity (pKa), improve metabolic stability, and modulate lipophilicity without drastically altering the molecule's steric profile[1]. However, isolating 3-fluoropiperidine is notoriously difficult. The free base is highly volatile, and direct deoxofluorination routes often generate complex mixtures of elimination byproducts and reagent residues[2][3].
This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity isolation.
Physicochemical Data Center
To design a successful purification strategy, you must understand the physical properties of your target and its byproducts. The fluorine atom exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of 3-fluoropiperidine compared to unsubstituted piperidine[4].
Table 1: Physicochemical Properties of 3-Fluoropiperidine and Common Reaction Components
| Compound | Role in Reaction | pKa (Predicted/Exp) | Boiling Point / Melting Point | Volatility |
| 3-Fluoropiperidine (Free Base) | Target Product | ~8.48[5] | ~110–120 °C (BP) | Extremely High |
| 3-Fluoropiperidine HCl | Target Salt Form | N/A | ~227 °C (MP)[6] | Non-volatile |
| Piperidine | Reference | 11.22 | 106 °C (BP) | High |
| 1,2,5,6-Tetrahydropyridine | Elimination Byproduct | ~10.4 | ~115 °C (BP) | High |
| Diethylamine | DAST Reagent Byproduct | 10.5 | 55 °C (BP) | Extremely High |
Diagnostics & Troubleshooting FAQs
Q1: My DAST fluorination of 3-hydroxypiperidine yields a complex mixture. Why am I seeing so much elimination byproduct (tetrahydropyridine)? A1: Deoxofluorination of 3-hydroxypiperidine with DAST or Deoxo-Fluor proceeds via a highly reactive aziridinium intermediate[3][7]. While the fluoride ion acts as the nucleophile to form the desired C-F bond, it is also a Brønsted base in aprotic solvents. This basicity triggers competitive E1/E2 elimination pathways, stripping a proton to form tetrahydropyridine derivatives. Corrective Action: Switch to a less basic, more stable fluorinating agent such as XtalFluor-E promoted by an exogenous fluoride source (e.g., Et3N·3HF)[3]. Alternatively, bypass deoxofluorination entirely by utilizing the heterogeneous palladium-catalyzed hydrogenation of 3-fluoropyridines, which prevents elimination byproducts[2][8].
Q2: I am losing my product during solvent evaporation after extraction. How can I isolate the unprotected free base? A2: Unprotected 3-fluoropiperidine is highly volatile due to its low molecular weight and reduced hydrogen-bonding capacity compared to the starting alcohol. Evaporating the organic solvent (like dichloromethane or ether) under reduced pressure will co-evaporate your product. Corrective Action: Never evaporate the solvent to dryness when the amine is in its free base form. Instead, isolate the product as a hydrochloride salt. Extract the free base into an organic solvent, dry it, and add a stoichiometric excess of anhydrous HCl in dioxane. The 3-fluoropiperidine HCl salt will precipitate as a stable, non-volatile solid[6].
Q3: How do I separate 3-fluoropiperidine from the diethylamine byproducts generated by DAST? A3: DAST degrades into diethylamine during the reaction and aqueous quench. Diethylamine has a similar boiling point and basicity to 3-fluoropiperidine, causing severe co-elution and tailing on standard silica gel chromatography. Corrective Action: Perform an in-situ protection immediately after the reaction. By adding benzyl chloroformate (Cbz-Cl) or Boc-anhydride directly to the crude mixture, you convert the volatile, basic amines into non-volatile, neutral carbamates[2][8]. The protected 3-fluoropiperidine can then be easily separated from the protected diethylamine using standard hexane/ethyl acetate chromatography.
Validated Experimental Protocols
Protocol A: In-Situ Protection for Volatile Amine Isolation
Mechanism: Trapping the volatile amine as a Cbz-carbamate eliminates volatility and basicity, enabling standard chromatographic purification[2][8].
-
Quench: Cool the crude fluorination reaction mixture to 0 °C. Carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases.
-
In-Situ Protection: Add 1.5 equivalents of benzyl chloroformate (Cbz-Cl) directly to the biphasic mixture. Stir vigorously at room temperature for 12 hours.
-
Extraction: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. (Self-Validation: The product is now a non-volatile carbamate; rotary evaporation to dryness is now safe).
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure Cbz-protected 3-fluoropiperidine.
Protocol B: Acid-Base Extraction and HCl Salt Crystallization
Mechanism: Exploits the pKa difference between the organic impurities and the target amine to selectively partition the protonated 3-fluoropiperidine into the aqueous phase, followed by precipitation as a stable salt[4][6].
-
Acidification: Dilute the crude reaction mixture with diethyl ether. Add 1M aqueous HCl until the aqueous layer reaches pH < 2.
-
Phase Separation: Separate the layers. The protonated 3-fluoropiperidine is in the aqueous layer. Discard the ether layer (which contains neutral organic impurities).
-
Basification: Cool the aqueous layer to 0 °C and slowly add 2M aqueous NaOH until the pH > 10. (Self-Validation: Check pH with indicator paper to ensure complete deprotonation of the amine before proceeding).
-
Extraction: Extract the free base into fresh diethyl ether (3x). Dry the combined ether layers over anhydrous K2CO3 (Do not use acidic drying agents like MgSO4, which can trap the amine).
-
Salt Formation: Filter the drying agent. To the ethereal solution at 0 °C, slowly add 2.0M HCl in diethyl ether. A white precipitate of 3-fluoropiperidine hydrochloride will form immediately. Filter and dry under a vacuum to yield the non-volatile salt[6].
Mechanistic & Workflow Visualizations
Reaction pathway of 3-hydroxypiperidine fluorination illustrating target and byproduct formation.
Decision tree for the purification of 3-fluoropiperidine based on volatility and basicity.
References
1.[2] Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: nih.gov. URL: 2.[8] Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Source: acs.org. URL: 3.[3] Title: Monofluorination of Organic Compounds: 10 Years of Innovation | Chemical Reviews. Source: acs.org. URL: 4.[7] Title: Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Source: rsc.org. URL: 5.[4] Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Source: yuntsg.com. URL: 6.[6] Title: this compound-250mg. Source: wwmponline.com. URL: 7.[5] Title: 3-FLUOROPIPERIDINE 116574-75-5 wiki. Source: guidechem.com. URL: 8. Title: 3-Fluoropiperidine 97 737000-77-0. Source: sigmaaldrich.com. URL: 9.[1] Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Source: scientificupdate.com. URL:
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. guidechem.com [guidechem.com]
- 6. wwmponline.com [wwmponline.com]
- 7. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Amide Bond Formation with Sterically Hindered Fluoropiperidines
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming low nucleophilicity and steric barriers in fluorinated amine couplings.
Executive Summary: The "Perfect Storm" of Reactivity
Coupling sterically hindered fluoropiperidines (e.g., 2,2-difluoropiperidine, 3-fluoro-2-methylpiperidine) presents a dual challenge that causes standard peptide coupling protocols (EDC/HOBt) to fail.
-
Electronic Deactivation: The high electronegativity of fluorine (
) exerts a strong inductive effect ($ -I $), significantly lowering the pKa of the conjugate acid and reducing the nucleophilicity of the amine nitrogen. -
Steric Shielding: Substituents on the piperidine ring create a steric wall, preventing the amine from attacking the bulky active esters formed by reagents like HATU or HBTU.
This guide moves beyond standard protocols to high-energy intermediates (Acid Chlorides, Acyl Fluorides) and specific anhydrides (T3P) designed for difficult couplings.
Decision Matrix: Reagent Selection
Do not default to HATU. Use this logic flow to select the correct system for your specific substrate constraints.
Caption: Logic flow for selecting coupling reagents based on chirality risks and steric severity.
Technical Protocols
Method A: The "Sledgehammer" (Ghosez’s Reagent)
Best for: Extremely hindered amines, electron-deficient amines, achiral acids. Mechanism: Generates an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine. Acid chlorides are the smallest electrophile, minimizing steric clash.
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagent Addition: Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at 0°C.
-
Formation: Stir at RT for 1–2 hours. (Monitor by TLC: aliquot into MeOH to check for methyl ester formation).
-
Coupling: Add the Fluoropiperidine (1.2 equiv) and DIPEA (2.0 equiv) or Collidine (2.0 equiv).
-
Reaction: Stir at RT or reflux (40°C) if necessary.
Why it works: Unlike HATU, which forms a bulky OBt/OAt ester, the acid chloride is small, allowing the poorly nucleophilic fluoropiperidine to attack the carbonyl carbon.
Method B: The "Chiral Safe" Route (T3P - Propylphosphonic Anhydride)
Best for: Chiral carboxylic acids prone to epimerization. Mechanism: Forms a mixed anhydride.[1] T3P acts as a kinetic scavenger of water and drives the reaction without the high basicity required for uronium salts.
Protocol:
-
Setup: Dissolve Carboxylic Acid (1.0 equiv) and Fluoropiperidine (1.1 equiv) in EtOAc or 2-MeTHF (preferred for solubility).
-
Base: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Note: Pyridine often yields lower epimerization than DIPEA with T3P.
-
Addition: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is low after 12h, heat to 50°C.
-
Workup: Wash with water/bicarb. T3P byproducts are water-soluble.[2][3]
Method C: The "Steric Bypass" (TFFH - Acyl Fluoride)
Best for: Hindered amines where acid chlorides are too unstable or too harsh. Mechanism: TFFH converts the acid to an Acyl Fluoride.[4] The C-F bond is highly reactive toward amines but stable to water/dimerization compared to acid chlorides.
Protocol:
-
Dissolve Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM/DMF.
-
Add DIPEA (2.5 equiv). Stir 30 min to generate Acyl Fluoride.
-
Add Fluoropiperidine (1.2 equiv).
-
Stir 2–12 hours.
Troubleshooting & FAQs
Q1: My LCMS shows the active ester formed, but it hydrolyzes back to the acid instead of forming the amide. Why?
Diagnosis: The rate of nucleophilic attack (
-
Switch to Method A (Ghosez): The acid chloride is more electrophilic than the HATU/active ester.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor bimolecular kinetics.
-
Double Addition: Add the amine before the coupling reagent if using T3P, ensuring the activated species is immediately intercepted.
Q2: I am observing significant epimerization of my alpha-chiral acid.
Diagnosis: Strong bases (DIPEA/TEA) combined with slow kinetics allow the activated acid to oxazolone-form and racemize. Solution:
-
Use T3P + Pyridine: Pyridine is a weaker base and T3P is renowned for low epimerization [1].
-
Low Temp: Maintain the reaction at 0°C for longer periods rather than heating.
-
Avoid HATU: HATU is highly activating but increases acidity of the alpha-proton.
Q3: I see a mass corresponding to [M-20] or [M-HF]. Is my fluorine eliminating?
Diagnosis: Yes. Beta-elimination of HF is a risk, especially if the fluorine is beta to the nitrogen (e.g., 3-fluoropiperidine) and you are using strong bases or high heat. Solution:
-
Change Base: Switch from DBU or DIPEA to N-Methylmorpholine (NMM) or 2,4,6-Collidine . These are non-nucleophilic and less likely to promote E2 elimination.
-
Avoid Heating: Do not heat above 40°C.
-
Use Acid Fluoride (Method C): This works under milder conditions than acid chlorides.
Comparative Data: Reagent Performance
| Parameter | HATU / HOAt | T3P (Propylphosphonic Anhydride) | Ghosez's Reagent (Acid Chloride) |
| Reactivity (Sterics) | High | Moderate | Very High |
| Epimerization Risk | High | Very Low | Moderate |
| Workup | Difficult (HMPA/Guanidine byproducts) | Easy (Water soluble) | Requires inert atmosphere |
| Suitability for F-Amines | Good | Excellent (if not too hindered) | Best (for extreme cases) |
| Cost | High | Low/Moderate | Moderate |
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Chemical Communications.[5][6] (Seminal work on 1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Reagent for the Preparation of Peptide Acid Fluorides."[1] Journal of the American Chemical Society.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Patterson, E. A., et al. (2011). "Acyl Fluorides in Sterically Hindered Amide Coupling." Organic Letters.
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A Guide to the Storage and Handling of Aqueous and Organic Solutions
Answering the user's request.## Technical Support Center: 3-Fluoropiperidine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block in their experimental workflows. As fluorinated piperidines are crucial motifs in modern pharmaceuticals, ensuring the stability and integrity of your starting materials is paramount to achieving reproducible and reliable results.[1][2][3][4]
This document moves beyond standard safety data sheet recommendations to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound solutions.
Section 1: Solution Preparation & Initial Handling
Q1: What are the recommended solvents for preparing stock solutions of this compound?
This compound is a polar molecule that is soluble in a range of polar solvents.[5] Your choice of solvent should be guided primarily by the requirements of your downstream application.
-
Polar Protic Solvents: Water, methanol (MeOH), and ethanol (EtOH) are suitable for creating aqueous or alcoholic solutions. These are often used in buffer preparations for biological assays.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating highly concentrated stock solutions, which are common in high-throughput screening and compound management.[6]
Causality Insight: The hydrochloride salt form enhances solubility in polar protic solvents. When using organic solvents like DMSO or DMF, ensure they are of high purity and anhydrous grade, as residual water can be a source of instability over long-term storage.
Q2: What immediate precautions should I take when handling solid this compound and preparing solutions?
This compound is designated as a hygroscopic and air-sensitive solid.[5][7] This means it can readily absorb moisture from the atmosphere, which can compromise its integrity and introduce variability into your experiments.
Workflow for Solution Preparation:
Caption: Recommended workflow for preparing solutions.
Expert Tip: Always allow the sealed container of the solid to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid. After dispensing, blanket the headspace of the original container with an inert gas like argon or nitrogen before resealing for storage.
Section 2: Long-Term and Short-Term Solution Storage
Q3: How should I store my this compound stock solutions?
The optimal storage conditions depend heavily on the solvent and the intended duration of storage. The primary goal is to mitigate the risk of degradation from hydrolysis, oxidation, or other chemical transformations.
| Parameter | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Rationale |
| Temperature | 2-8°C | ≤ -20°C (Recommended: -80°C) | Reduces the kinetic rate of potential degradation reactions.[6] Avoid repeated freeze-thaw cycles. |
| Atmosphere | Sealed vial, minimal headspace | Aliquoted, inert gas overlay (Ar/N₂) | Minimizes exposure to oxygen and atmospheric moisture which can be detrimental.[5] |
| Container | Clear glass vial (if protected from light) | Amber glass vials with PTFE-lined caps | Protects from potential photodegradation and ensures an inert, tight seal. |
| Solvent | DMSO, DMF, EtOH, MeOH | Anhydrous DMSO or DMF | Aprotic solvents are generally preferred for long-term storage to prevent hydrolysis.[8] |
Trustworthiness Check: To ensure the integrity of your long-term stored solutions, it is best practice to aliquot the stock solution into smaller, single-use volumes. This prevents contamination of the entire stock and minimizes freeze-thaw cycles, which can accelerate degradation.
Q4: I've stored my aqueous buffer solution containing this compound at 4°C for a week. Is it still viable?
For aqueous solutions, stability is highly dependent on the pH of the buffer.[8] Piperidine derivatives can be susceptible to degradation in strongly acidic or basic conditions.[6]
-
Near-Neutral pH (6-8): Solutions are expected to be relatively stable for short periods at 4°C.
-
Acidic pH (<5): There is a potential risk of acid-catalyzed degradation over time.
-
Basic pH (>8.5): Under basic conditions, the free base form of the piperidine is more prevalent, which can be more susceptible to oxidation. More importantly, basic conditions can promote nucleophilic substitution, where a hydroxide ion displaces the fluorine atom.[9]
Recommendation: For critical applications, always prepare fresh aqueous solutions. If storage is unavoidable, perform a small-scale pilot experiment to confirm that the compound's activity is retained after storage compared to a freshly prepared solution.
Section 3: Understanding and Identifying Instability
Q5: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this exact molecule are not extensively published, we can infer likely mechanisms based on its structure and the behavior of similar fluorinated heterocycles.[6][9]
Caption: Potential degradation pathways under stress conditions.
-
Nucleophilic Substitution (Hydrolysis): This is a significant concern, especially in aqueous solutions at neutral to high pH. The fluoride can be displaced by a hydroxide ion to form 3-hydroxypiperidine.[9] The C-F bond, while strong, is not inert to cleavage under physiological or enzymatic conditions.[10]
-
Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide or other related species. This can be accelerated by exposure to air, light, or trace metal impurities.
-
Ring-Opening: Under harsh acidic conditions, ring-opening reactions could occur, though this is generally less common under typical experimental parameters.[6]
Q6: I am seeing new, unexpected peaks in my LC-MS analysis of a stored solution. What could they be?
Unexpected peaks are a primary indicator of either degradation or contamination.
-
A peak with a mass of [M-19+17] or [M-HF+H₂O]: This is a strong indicator of hydrolysis, where the fluorine atom has been replaced by a hydroxyl group.
-
A peak with a mass of [M+16]: This suggests oxidation, likely at the nitrogen atom to form an N-oxide.
-
Peaks unrelated to the parent mass: These could be from solvent impurities, leaching from container materials, or a more complex fragmentation of the parent molecule.
Section 4: Troubleshooting Experimental Issues
Q7: My biological assay results are inconsistent, or the compound appears to have lost activity. Could storage be the issue?
Yes, this is a classic symptom of compound degradation. A loss of activity directly implies that the concentration of the intact, active molecule has decreased.
Caption: Troubleshooting workflow for loss of bio-activity.
Troubleshooting Steps:
-
Confirm Purity and Concentration: Immediately analyze your stored solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the purity and confirm the concentration.[6]
-
Prepare Fresh Solutions: Always use freshly prepared solutions as a control when troubleshooting. If the fresh solution provides the expected activity while the stored one does not, this confirms a stability issue.
-
Review Storage Protocol: Ensure your storage protocol aligns with the recommendations in Section 2. Were the solutions properly aliquoted? Was an inert atmosphere used? Were they protected from light?
Section 5: Protocol for a Basic Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation (or stress testing) study is highly recommended.[11][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradants and sensitive parameters.
Objective: To identify the stability-indicating parameters for this compound solutions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of 3-Fluoropiperidine HCl in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each condition.
-
Analyze Samples: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each condition, neutralize if necessary, dilute to a standard concentration, and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
Evaluate Results: Compare the chromatograms from the stressed samples to the time-zero and control samples. Look for a decrease in the main peak area and the appearance of new peaks.
Sample Forced Degradation Protocol:
| Condition | Stress Agent | Temperature | Time Points | Potential Degradation |
| Control | No Agent (Stock Soln.) | Room Temp. & 4°C | 0, 24, 48 hrs | Baseline Stability |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 4, 8, 24 hrs | Ring-opening, defluorination.[6] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4, 8, 24 hrs | Nucleophilic substitution (hydrolysis).[6][9] |
| Oxidation | 3% H₂O₂ | Room Temp. | 4, 8, 24 hrs | N-Oxidation.[6] |
| Thermal | Stock Solution | 80°C | 24, 48, 72 hrs | General thermal decomposition. |
| Photostability | Stock Solution | UV light (254 nm) | 24, 48, 72 hrs | Photolytic degradation. |
Section 6: Frequently Asked Questions (FAQs)
-
Q: Can I store my this compound solution in a polypropylene tube?
-
A: For short-term storage, high-quality polypropylene is generally acceptable. For long-term storage, glass is preferred to minimize the risk of leaching and adsorption. A study on other drug solutions showed differences in degradation rates between polypropylene and glass at higher temperatures.[13]
-
-
Q: My solid this compound has turned from white to a yellowish solid. Is it still usable?
-
A: A color change often indicates impurity or degradation. While it may still be suitable for non-critical applications, for any quantitative or sensitive experiments (e.g., in vivo studies, kinetics), it is highly recommended to use a fresh, pure lot of the compound. The physical form is described as a white to yellow solid, so slight variation may be within specification, but significant change is a warning sign.[14][15]
-
-
Q: Does the fluorine atom make the compound more or less stable?
-
A: It's complex. The carbon-fluorine bond is very strong, which often enhances metabolic stability by blocking sites of oxidation.[16][17] However, the electronegativity of fluorine can also make the carbon atom it's attached to more susceptible to nucleophilic attack, such as by water (hydrolysis), which is a key potential instability for this molecule in solution.[9][10]
-
References
- Thermo Fisher Scientific. (2025, December 26).
- Sigma-Aldrich. * (R)-3-Fluoropiperidine hydrochloride | 787564-37-8*.
- Sigma-Aldrich. 3-Fluoropiperidine 97 737000-77-0.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - this compound.
- Sigma-Aldrich. * (R)-3-Fluoropiperidine hydrochloride | 787564-37-8*.
- BLD Pharm. 871664-50-5|(S)-3-Fluoropiperidine hydrochloride.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Sigma-Aldrich. * (S)-3-Fluoropiperidine hydrochloride | 871664-50-5*.
- Liu, F., & Sameem, B. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
- Merck. * (R)-3-Fluoropiperidine hydrochloride*.
- CymitQuimica. 3-Fluoropiperidine HCl.
- Yan, W., et al. (2019, January 21). The formation of all-cis-(multi)
- ChemicalBook. (2025, October 14). Piperidine, 3-fluoro-, hydrochloride (1:1), (3S)- | 871664-50-5.
- Nairoukh, Z., et al. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- Ossila. * (R)-(−)-3-Fluoropyrrolidine hydrochloride*.
- D’Amico, F., et al. (2023).
- Tang, S., et al. (2024).
- BenchChem. (2025). Stability issues of 5-Fluoropiperidin-3-ol in solution.
- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Li, W., et al. (2002).
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- Wagener, T., et al. (2020, September 18). Accessing (Multi)
- EurekAlert!. (2019, January 22).
- Ni, Y., et al. (2021, October 9).
- Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. Fluoride Action Network.
- Alsante, K. M., et al. (2014).
- Ossila. 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.
- Allen, L. V. Jr., & Stiles, M. L. (1992). Stability of three oral liquid drug products repackaged in unit dose containers. PubMed.
- Singh, B., & Kumar, B. (2016, January 24).
- BLD Pharmatech. * (R)-3-Fluoropiperidine hydrochloride | 787564-37-8*.
- U.S. Food and Drug Administration. (2014, February 19).
- Scientific Update. (2019, November 19).
- ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and...
- TURI. (2020, June 1).
- Act of Bioengineering and Biomechanics. Thermal properties and morphology changes in degradation process of poly(L-lactide-co-glycolide)
- MDPI. (2024, July 15). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3-Fluoropiperidine HCl
Introduction: Beyond the Structure, Understanding Conformation and Activity
In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a multitude of pharmacologically active compounds. The strategic introduction of fluorine atoms into such scaffolds is a widely used tactic to modulate key molecular properties, including metabolic stability, pKa, and binding affinity. 3-Fluoropiperidine hydrochloride is a prime example of such a building block, where the fluorine substituent not only influences electronic properties but also exerts profound control over the molecule's three-dimensional structure.
This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoropiperidine HCl. Moving beyond a simple peak assignment, we will explore the causality behind the observed spectral features, focusing on how chemical shifts and spin-spin coupling constants serve as powerful probes into the molecule's preferred conformation in solution. This analysis is critical for researchers, as the conformational preference of a molecule can dramatically affect its interaction with biological targets and, consequently, its therapeutic efficacy.[1] We will compare the spectral data to its non-fluorinated counterpart and discuss the self-validating protocols required for unambiguous structural and conformational elucidation.
The Decisive Role of Conformation: Axial vs. Equatorial Fluorine
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. For 3-Fluoropiperidine HCl, this leads to two possible chair conformers: one with the fluorine atom in an axial position and one with it in an equatorial position. Experimental NMR studies, supported by computational analysis, have demonstrated a strong preference for the axial conformation of the fluorine atom in 3-fluoropiperidine and its hydrochloride salt in solution.[1][2][3] This preference is largely attributed to stabilizing electrostatic interactions, specifically charge-dipole and hyperconjugative effects, between the electronegative fluorine and the protonated nitrogen (N⁺-H).[2][4]
Our NMR analysis will, therefore, be interpreted through the lens of this conformational bias, demonstrating how specific coupling constants in both ¹H and ¹⁹F spectra provide definitive experimental proof of the dominant axial conformer.
Caption: Conformational equilibrium of 3-Fluoropiperidine HCl.
Experimental Protocol: A Self-Validating Approach
Acquiring high-quality, interpretable NMR data requires a robust and well-considered experimental setup. The hydrochloride salt form of 3-fluoropiperidine necessitates the use of polar, protic deuterated solvents for dissolution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Fluoropiperidine HCl.[5]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)) in a standard 5 mm NMR tube.
-
Causality: D₂O and CD₃OD are chosen for their ability to readily dissolve the polar hydrochloride salt. The N-H and O-H protons from the solvent will exchange with the N⁺-H protons of the analyte, often simplifying the spectrum by removing N-H coupling, although this can sometimes broaden adjacent signals.[2]
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex, overlapping multiplets of the piperidine ring.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Spectral Width: ~12 ppm, centered around 5-6 ppm.
-
Acquisition Time: > 3 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration if quantitative analysis is needed.
-
Number of Scans: 16-64, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
¹⁹F NMR Acquisition:
-
Experiment: Standard 1D fluorine experiment, often with proton decoupling (¹⁹F{¹H}) to confirm the chemical shift and without decoupling to observe ¹⁹F-¹H couplings.
-
Key Parameters:
-
Spectral Width: A wide range, e.g., -50 to -250 ppm, is initially advisable for fluorinated aliphatic compounds.[6][7]
-
Reference: The spectrum is typically referenced externally or internally to a known standard like CFCl₃ (0 ppm).[7]
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 64-256 scans.
-
-
-
(Optional but Recommended) 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and trace the connectivity of protons around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing an orthogonal dataset for resolving signal overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range ¹H-¹⁹F couplings, further confirming assignments.[8]
-
¹H NMR Spectrum Analysis: Decoding the Multiplets
The ¹H NMR spectrum of 3-Fluoropiperidine HCl is complex due to the low symmetry of the molecule and the additional couplings introduced by the fluorine atom. Protons on the piperidine ring typically resonate between 1.5 and 3.5 ppm.[9][10]
Caption: Numbering scheme for 3-Fluoropiperidine HCl.
Expected Signal Assignments & Interpretations:
| Proton(s) | Approx. δ (ppm) | Multiplicity | Key Coupling Interactions | Interpretation |
| H3 | 4.5 - 5.0 | dddd | ²J(H,F), ³J(H,H2ax), ³J(H,H2eq), ³J(H,H4ax), ³J(H,H4eq) | This proton, geminal to the fluorine, is the most downfield due to the deshielding effect of the fluorine. Its complex multiplicity is a key signature. |
| H2, H6 | 2.8 - 3.6 | m | ²J(Hax,Heq), ³J(H,H3), ³J(H,H-adj) | These protons adjacent to the nitrogen are deshielded. They will show complex multiplets due to geminal and vicinal couplings. |
| H4, H5 | 1.6 - 2.5 | m | ²J(Hax,Heq), ³J(H,H-adj), ³J(H,F) (for H4) | These protons are more shielded. The H4 protons will exhibit additional coupling to the fluorine atom. |
The Conformational Keystone: ³J(F,H) Coupling Constants
The magnitude of the three-bond coupling constant (³J) between fluorine and the protons on the adjacent carbons (C2 and C4) is highly dependent on the dihedral angle, as described by the Karplus relationship. This provides the most direct experimental evidence for the axial preference of the fluorine.
-
Large ³J(F,H) (~30-40 Hz) is observed for an anti-periplanar arrangement (180° dihedral angle), which occurs between an axial fluorine and an axial proton .[2]
-
Small ³J(F,H) (~5-15 Hz) is observed for a gauche arrangement (~60° dihedral angle), which occurs between an axial fluorine and an equatorial proton , or an equatorial fluorine and either an axial or equatorial proton.[2]
In the spectrum of 3-Fluoropiperidine HCl, one of the H4 protons (the axial one) will show a characteristically large coupling to the fluorine, confirming the fluorine atom occupies the axial position.
¹⁹F NMR Spectrum Analysis: A Clear and Sensitive Probe
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[6] For 3-Fluoropiperidine HCl, a single multiplet is expected.
Expected Spectral Features:
| Nucleus | Approx. δ (ppm) | Multiplicity | Key Coupling Interactions | Interpretation |
| F3 | -180 to -210 | m | ²J(F,H3), ³J(F,H2ax), ³J(F,H2eq), ³J(F,H4ax), ³J(F,H4eq) | The chemical shift is typical for fluorine on an aliphatic system. The multiplet arises from coupling to all vicinal and geminal protons. The large ³J(F,H4ax) coupling will be clearly visible. |
Comparative Analysis: 3-Fluoropiperidine HCl vs. Piperidine HCl
Comparing the spectra of the fluorinated and non-fluorinated analogues provides invaluable insight into the effect of the fluorine substituent.
| Feature | Piperidine HCl | 3-Fluoropiperidine HCl | Rationale |
| ¹H Chemical Shifts | Protons at C2/C6 (~3.0 ppm), C3/C5 (~1.9 ppm), C4 (~1.7 ppm).[10] | Proton at C3 is significantly downfield (~4.7 ppm). Protons at C2 and C4 are also deshielded. | The strong electronegativity of fluorine withdraws electron density, deshielding nearby protons. |
| ¹H Multiplicity | Simpler multiplets, primarily from ¹H-¹H coupling. | Highly complex multiplets due to additional, large ¹H-¹⁹F couplings. | The spin-active ¹⁹F nucleus couples to nearby protons over 2, 3, and even 4 bonds.[6] |
| Conformational Probe | Relies on ¹H-¹H coupling constants and NOE data. | The magnitude of ³J(F,H) provides a direct and unambiguous probe of conformation.[1][2] | The Karplus relationship for ³J(F,H) provides a clear distinction between axial and equatorial conformers. |
| Unique Spectrum | None | ¹⁹F NMR spectrum provides a simple, high-sensitivity signal in a region free from other background signals. | ¹⁹F is 100% naturally abundant and highly sensitive, making it an ideal probe.[6] |
Conclusion: An Integrated Analytical Workflow
The comprehensive analysis of 3-Fluoropiperidine HCl requires an integrated approach, leveraging both ¹H and ¹⁹F NMR spectroscopy. The ¹H spectrum, while complex, provides a detailed map of the proton environment, with the key to conformational analysis lying within the ¹H-¹⁹F coupling constants. The ¹⁹F spectrum offers a simple and highly sensitive confirmation of the fluorine's electronic environment and its connectivity.
By carefully selecting experimental conditions and applying a deep understanding of spin-spin coupling, particularly the dihedral angle dependence of ³J(F,H), researchers can move beyond simple structural confirmation. They can definitively establish the molecule's preferred axial fluorine conformation in solution—a critical piece of information for rational drug design and the development of new chemical entities. The use of 2D NMR techniques further solidifies these assignments, representing a self-validating and authoritative analytical workflow.
Caption: Integrated workflow for NMR analysis of 3-Fluoropiperidine HCl.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, US National Library of Medicine.[Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.[Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.[Link]
-
Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. ResearchGate.[Link]
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, ACS Publications.[Link]
-
The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate.[Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University.[Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.[Link]
-
The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, American Institute of Physics.[Link]
-
The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF. ResearchGate.[Link]
-
19F‐NMR spectra for N‐Fmoc‐protected 3c. ResearchGate.[Link]
-
19Flourine NMR. University of Ottawa.[Link]
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Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega, ACS Publications.[Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]
-
19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). ResearchGate.[Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC, US National Library of Medicine.[Link]
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed, National Center for Biotechnology Information.[Link]
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Comprehensive Guide to Chiral HPLC Separation of 3-Fluoropiperidine Enantiomers
Introduction: The Strategic Role of 3-Fluoropiperidines in Drug Design
In modern medicinal chemistry, the incorporation of a 3-fluoropiperidine moiety is a privileged strategy used to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The highly electronegative fluorine atom exerts a strong inductive effect that attenuates the basicity (pKa) of the piperidine nitrogen. This precise modulation significantly lowers hERG channel inhibition liabilities (reducing cardiotoxicity risks) and favorably adjusts the molecule's lipophilicity (LogD)[1][2].
However, the introduction of fluorine at the 3-position creates a chiral center. The resulting enantiomers—(3R) and (3S)—often exhibit drastically different pharmacological profiles, target affinities, and off-target toxicities[2]. Consequently, isolating these enantiomers with high enantiomeric excess (ee > 99%) is a critical bottleneck. While asymmetric synthesis is possible, chiral resolution of the racemate via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) remains the most robust, scalable, and time-efficient approach[3].
This guide objectively compares the performance of leading polysaccharide-based chiral stationary phases (CSPs) for the resolution of 3-fluoropiperidine derivatives and provides self-validating experimental workflows to ensure scientific integrity.
Mechanistic Principles of Chiral Recognition
To optimize a separation, one must understand the causality behind the interactions occurring inside the column. The chiral recognition of 3-fluoropiperidine on polysaccharide-based CSPs (like amylose or cellulose coated on silica) relies on a dynamic three-point interaction model:
-
Hydrogen Bonding: The carbamate linkages on the amylose/cellulose backbone act as both H-bond donors (N-H) and acceptors (C=O). The piperidine nitrogen (or its protective group, such as Boc or Cbz) interacts heavily with these sites.
-
Dipole-Dipole Interactions: The highly polarized C-F bond creates a strong local dipole. Because the fluorine atom in N-protonated or N-alkylated 3-fluoropiperidines strongly prefers an axial orientation in the chair conformation[1], the spatial projection of this dipole dictates how closely each enantiomer can approach the chiral groove of the polymer.
-
Steric Hindrance: The specific helical twist of the polysaccharide dictates the steric fit. Enantiomers that experience steric clashes with the bulky phenyl groups of the stationary phase will elute earlier.
The Role of Additives: When analyzing unprotected 3-fluoropiperidines in Normal Phase (NP) HPLC, adding a basic modifier like Diethylamine (DEA, 0.1%) is non-negotiable. The basic piperidine nitrogen will otherwise interact with residual acidic silanol groups on the silica support, causing severe peak tailing and destroying resolution. DEA competitively binds to these silanols, ensuring sharp, symmetrical peaks.
Comparative Analysis of Chiral Columns
The following table summarizes the objective performance of industry-standard chiral columns used for the separation of 3-fluoropiperidine derivatives, synthesized from validated experimental data[3][4][5][6].
| Column | Polymer Backbone | Modality | Typical Mobile Phase | Flow Rate | Resolution ( |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | SFC | CO₂ / Ethanol (90:10) | 2.5 mL/min | > 2.0 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | NP-HPLC | Isohexane / Isopropanol (100:0 to 95:5) | 1.0 mL/min | ~ 1.8 |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | SFC | CO₂ / Isopropanol (75:25) | 75.0 mL/min (Prep) | > 2.5 |
| Chiralpak OZ-H | Cellulose tris(3-chloro-4-methylphenylcarbamate) | NP-HPLC | Hexane / Ethanol / DEA (80:20:0.1) | 1.0 mL/min | > 1.5 |
Note: SFC (Supercritical Fluid Chromatography) is increasingly preferred over NP-HPLC for 3-fluoropiperidines. The lower viscosity of supercritical CO₂ allows for flow rates 3–5 times higher than HPLC, accelerating mass transfer and drastically reducing solvent waste during preparative scale-up[3][6].
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) as a mandatory logic gate. If the SST criteria are not met, the run is aborted, preventing the generation of false data.
Protocol A: High-Throughput SFC Resolution (Chiralpak AD-H)
Best for: Rapid analytical screening and green-chemistry preparative scale-up[6].
Step 1: System Preparation & Equilibration
-
Install a Chiralpak AD-H column (4.6 mm × 250 mm, 5 µm).
-
Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column oven to 35 °C.
-
Equilibrate with a mobile phase of 90% supercritical CO₂ and 10% Ethanol at a flow rate of 2.5 mL/min until the UV baseline (monitored at 210 nm) is stable.
Step 2: System Suitability Testing (The Self-Validation Gate)
-
Inject 5 µL of a 1 mg/mL racemic 3-fluoropiperidine standard.
-
Validation Criteria:
-
Retention Time (
) stability: ± 0.1 min from established benchmarks. -
Resolution (
): Must be (baseline resolution). -
Tailing Factor (
): Must be for both peaks.
-
-
Causality Check: If
, add 0.1% isopropylamine to the ethanol co-solvent to suppress secondary interactions. Do not proceed until is corrected.
Step 3: Sample Analysis & Bracketing
-
Inject unknown samples.
-
Re-inject the racemic standard every 10 samples (Bracketing). If
drops below 1.5 during bracketing, invalidate the preceding batch.
Protocol B: Normal Phase HPLC Resolution (Chiralcel OD-H)
Best for: Standard analytical labs without SFC capabilities[5].
Step 1: Mobile Phase Preparation
-
Prepare an isocratic mobile phase of Isohexane / Isopropanol (95:5 v/v).
-
Add 0.1% Diethylamine (DEA) to the mixture. Crucial: Sonicate and degas for 15 minutes to prevent pump cavitation and baseline drift.
Step 2: Equilibration & System Suitability
-
Install a Chiralcel OD-H column (4.6 mm × 250 mm, 5 µm).
-
Set flow rate to 1.0 mL/min at 25 °C.
-
Inject the racemic standard. Verify that
. (Typical for the first enantiomer is ~13.0 min, and the second is ~13.5 min)[5].
Step 3: Fraction Collection & Enantiomeric Excess (ee) Calculation
-
Collect the separated peaks.
-
Calculate
using the formula: .
Decision Workflow Visualization
The following diagram illustrates the logical progression from sample preparation through system validation and final resolution.
Workflow for the chiral resolution and system validation of 3-fluoropiperidine enantiomers.
Conclusion
The successful chiral resolution of 3-fluoropiperidine enantiomers requires a precise alignment of stationary phase chemistry, mobile phase polarity, and basic modifiers. While traditional NP-HPLC using Chiralcel OD-H provides reliable analytical data[5], the industry is rapidly shifting toward SFC utilizing Chiralpak AD-H or IC columns[3][6]. SFC not only offers superior resolution and faster run times due to the unique fluid dynamics of supercritical CO₂, but it also provides a highly scalable, environmentally friendly pathway for preparative isolation. By enforcing strict, self-validating system suitability checks, researchers can ensure the absolute stereochemical integrity of their drug discovery pipelines.
References
- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
- Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy.
- Selective Transformations of Allylic Compounds and Enol Deriv
- US10927110B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30.
- WO 2012/069948 Al - Common Organic Chemistry. Common Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 3. US10927110B2 - Cyano-subtituted heterocycles with activity as inhibitors of USP30 - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
Comparative Mass Spectrometry Guide: 3-Fluoropiperidine vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Bioisostere Advantage
3-Fluoropiperidine (3-FP) has emerged as a critical scaffold in medicinal chemistry, often utilized to modulate the pKa of the piperidine nitrogen (lowering it from ~11 to ~9-10) and block metabolic oxidation at the C3 position. However, identifying this moiety and differentiating it from its regioisomers (2-FP, 4-FP) or non-fluorinated analogs during metabolite identification (MetID) requires a precise understanding of its mass spectrometric behavior.
This guide provides a technical breakdown of the fragmentation mechanisms of 3-FP, contrasting it with piperidine to highlight the "Fluorine Effect" on ionization and bond dissociation.
Structural & Physical Baseline
Before analyzing the spectra, establish the physical baseline for mass correlation.
| Property | Piperidine (Reference) | 3-Fluoropiperidine (Target) | 4-Fluoropiperidine (Isomer) |
| Formula | |||
| Exact Mass | 85.09 | 103.08 | 103.08 |
| pKa (Conj. Acid) | ~11.2 | ~9.4 (Inductive effect) | ~9.8 |
| Symmetry |
Mass Spectrometry Profile: Fragmentation Mechanisms
The fragmentation of 3-FP under Electron Ionization (EI, 70 eV) is governed by two competing forces: the radical-stabilizing power of the nitrogen lone pair (
Key Diagnostic Ions (EI Source)
| m/z (approx) | Ion Identity | Mechanism | Relative Abundance (Predicted) |
| 103 | Molecular Ion | Moderate (Stable ring) | |
| 102 | High (Characteristic Amine) | ||
| 83 | HF Elimination | High (Thermodynamically favored) | |
| 84 | C-F Homolysis | Low (C-F bond is strong: ~110 kcal/mol) | |
| 56/57 | Ring Fission | Moderate |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways. Note how the position of Fluorine at C3 creates a unique "fork" in the
Figure 1: Primary fragmentation pathways of 3-Fluoropiperidine under 70 eV Electron Ionization. The competition between Hydrogen loss (m/z 102) and HF elimination (m/z 83) is the defining characteristic.
Comparative Analysis: The "Fluorine Effect"
This section objectively compares 3-FP against its non-fluorinated parent and its structural isomer to aid in identification.
3-Fluoropiperidine vs. Piperidine (The Baseline)
The introduction of fluorine shifts the mass by +18 Da, but the fragmentation pattern changes due to the "Good Leaving Group" capacity of HF in the gas phase.
| Feature | Piperidine (Reference) | 3-Fluoropiperidine | Analysis Note |
| Base Peak | m/z 84 ( | m/z 102 or 83 | 3-FP splits intensity between stable imine formation (102) and HF loss (83). |
| Ring Stability | High | Reduced | The C-F bond weakens the ring stability under electron bombardment. |
| Low Mass Region | m/z 44, 56, 57 | m/z 56, 57, 74 | 3-FP produces heavier fragments if the F-containing moiety is retained. |
Isomeric Differentiation: 3-FP vs. 4-FP
Distinguishing these isomers is critical in synthesis QC.
-
3-Fluoropiperidine (Asymmetric): The fluorine is on the
-carbon relative to Nitrogen. -cleavage at the C2-C3 bond is electronically distinct from C6-C5 cleavage. This asymmetry often leads to a richer fragmentation spectrum with unique mid-mass ions. -
4-Fluoropiperidine (Symmetric): The fluorine is on the
-carbon. The molecule has a plane of symmetry. -cleavage at either C2 or C6 yields identical initial radical cations.
Differentiation Protocol:
Look for the ratio of
Experimental Protocol: Validated GC-MS Workflow
To replicate these patterns for library matching or structural elucidation, follow this standardized protocol.
Sample Preparation
-
Solvent: Methanol or Dichloromethane (DCM). Avoid protic solvents if derivatization is planned.
-
Concentration: 10-50 µg/mL.
-
Derivatization (Optional but Recommended): 3-FP is a secondary amine and can cause tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) or MSTFA improves peak shape and provides a shift in mass (M+ becomes M + 96 for TFA).
Instrument Parameters (Agilent/Thermo Standard)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Column | DB-5ms or equivalent (30m x 0.25mm) | Standard non-polar phase separates isomers well. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Ion Source | EI (70 eV) | Standard energy for library matching (NIST/Wiley). |
| Source Temp | 230°C | Prevents condensation of the amine source. |
| Scan Range | m/z 35 - 200 | Captures low mass fragments (m/z 40-60) and molecular ion. |
Data Analysis Workflow
-
Extract Ion Chromatogram (EIC): Plot m/z 103 and m/z 83.
-
Check Co-elution: Ensure m/z 103 and 83 peaks align perfectly to confirm they originate from the same species (and 83 is not an impurity).
-
Calculate Ratio: Determine the ratio of m/z 83 / m/z 102. This ratio is your "fingerprint" for the 3-fluoro isomer.
References
-
NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (2019).[3] Discusses the conformational effects of fluorine substitution on piperidine rings. [Link]
-
University of Saarland. Interpretation of Mass Spectra: Electron Ionization (EI). (2023).[4][5] Fundamental rules for amine fragmentation and alpha-cleavage. [Link]
Sources
X-Ray Crystallographic Profiling of Fluorinated Piperidines: A Comparative Guide to 3-Fluoropiperidine Hydrochloride
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide
The Stereoelectronic Paradigm in Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a premier tactic for modulating lipophilicity, metabolic stability, and basicity. However, fluorine is not merely a passive metabolic shield; it is a potent conformational director.
When evaluating amine building blocks, 3-fluoropiperidine hydrochloride stands out as a fascinating case study in stereoelectronic governance. Unlike bulky alkyl substituents that strictly prefer the equatorial position to minimize 1,3-diaxial steric clashes, the fluorine atom in protonated 3-fluoropiperidine exhibits a profound and counterintuitive preference for the axial position[1]. Understanding the causality behind this phenomenon—and validating it through X-ray crystallography—is critical for researchers aiming to rationally design conformationally restricted target molecules.
Mechanistic Causality: The Origin of the Axial Preference
The solid-state conformation of this compound cannot be explained by classical steric models. Instead, the axial preference is driven by a combination of electrostatic and quantum mechanical forces that override standard steric repulsion[2].
When the piperidine nitrogen is protonated (forming the hydrochloride salt), two primary stereoelectronic mechanisms lock the fluorine into the axial plane:
-
Charge-Dipole Attraction (The Electrostatic Gauche Effect): The highly electronegative fluorine atom creates a strong
dipole. When positioned axially, this dipole aligns anti-parallel to the adjacent bond. The resulting electrostatic attraction between the partially negative fluorine and the positively charged ammonium center heavily stabilizes the axial conformer[3]. -
Hyperconjugation (Quantum Hydrogen Bonding): Advanced computational models and X-ray electron density maps reveal through-space hyperconjugative interactions. The lone pairs of the axial fluorine atom (
) donate electron density into the antibonding orbital of the axial bond ( ), creating a stabilizing "quantum H-bond"[2].
Caption: Logical flowchart detailing the stereoelectronic forces driving the axial conformation.
Comparative Physicochemical Profiling
To objectively evaluate this compound, we must benchmark its structural and physicochemical properties against alternative piperidine salts. The position and number of fluorine atoms drastically alter both the
Table 1: Comparative Analysis of Piperidine Hydrochloride Salts
| Scaffold (HCl Salt) | Solid-State Conformation | Experimental | Primary Conformational Driver |
| Piperidine | Chair (Dynamic) | ~11.1 | Steric minimization (Equatorial preference) |
| 3-Fluoropiperidine | Axial Fluorine | 9.3 | Charge-dipole attraction ( |
| 4-Fluoropiperidine | Axial Fluorine | ~9.8 | Dipole-dipole minimization (N-H vs N-lone pair) |
| 3,3-Difluoropiperidine | 1 Axial, 1 Equatorial | ~7.4 | Additive inductive effects & steric limits |
Data Insights & Causality:
Notice the anomalous
Self-Validating Experimental Workflows
To empirically prove the axial preference of 3-fluoropiperidine, researchers must rely on Single-Crystal X-ray Diffraction (SCXRD). The following protocol is designed as a self-validating system; each step contains inherent quality-control checks to ensure scientific integrity.
Protocol: Single-Crystal X-ray Diffraction of Fluorinated Piperidinium Salts
Step 1: Analyte Preparation & Salt Formation
-
Method: Dissolve the free base 3-fluoropiperidine in an anhydrous, non-polar solvent (e.g., diethyl ether). Introduce 1.0 M HCl in ether dropwise at 0 °C to precipitate the hydrochloride salt.
-
Causality: The free base exists as a dynamic equilibrium between axial and equatorial conformers. Protonation is strictly required to activate the
charge-dipole interaction that locks the ring into the axial-fluoro conformation[3]. Furthermore, salts form highly ordered, rigid crystal lattices compared to the volatile free-base oils.
Step 2: Crystal Growth (Vapor Diffusion)
-
Method: Redissolve the isolated salt in a minimal volume of a polar solvent (e.g., methanol or chloroform). Place this inside a larger sealed chamber containing a volatile anti-solvent (e.g., hexanes)[4]. Allow vapor diffusion to occur over 3–7 days.
-
Causality: Slow diffusion minimizes crystal lattice defects and twinning. Rapid precipitation yields amorphous powders unsuitable for diffraction.
Step 3: Cryogenic Data Collection
-
Method: Mount a geometrically pristine single crystal on a diffractometer equipped with a cryogenic nitrogen stream (100 K) using Mo-Kα or Cu-Kα radiation.
-
Causality: Cryogenic cooling drastically reduces the thermal motion (libration) of the atoms. This is critical for accurately resolving the electron density of the highly electronegative fluorine atom and precisely measuring the shortened
bond lengths characteristic of the axial conformer[2].
Step 4: Structure Solution & Refinement
-
Method: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). -
Self-Validation: The protocol is validated if the final
value is < 0.05 and the residual electron density map is featureless. A successful refinement will unambiguously show the bond occupying the axial vector relative to the piperidine chair.
Caption: Step-by-step experimental workflow for X-ray crystallographic analysis of piperidine salts.
Conclusion & Impact on Lead Optimization
The X-ray crystallographic data for this compound provides an indispensable blueprint for drug design. By proving that the fluorine atom strongly prefers the axial position due to charge-dipole interactions and hyperconjugation, researchers can accurately predict the 3D trajectory of their target molecules. When comparing alternatives, 3-fluoropiperidine offers a unique balance: it lowers the
References
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate.
- 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. NIH.
- An Analysis upon the Effect of the C-N+------F-C Charge Dipole Interactions within Protonated Amines: Properties of Fluorine. Ignited Minds Journals.
- Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies.
- Predicting and Tuning Physicochemical Properties in Lead Optimiz
Sources
- 1. 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Analysis upon the Effect of the C-N+------F-C Charge Dipole Interactions within Protonated Amines: Properties of Fluorine [ignited.in]
- 4. researchgate.net [researchgate.net]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Lipophilicity (LogP) comparison: 3-Fluoropiperidine vs Piperidine
Comparative Analysis: 3-Fluoropiperidine vs. Piperidine
Executive Summary
In medicinal chemistry, the strategic introduction of fluorine is a high-impact tactic to modulate physicochemical properties without significantly altering steric bulk.[1] This guide analyzes the substitution of hydrogen with fluorine at the 3-position of piperidine.[2][3]
The Bottom Line: While fluorine is intrinsically polar, 3-fluoropiperidine exhibits higher effective lipophilicity (LogD
This counter-intuitive result is driven by the inductive effect , which lowers the amine's pK
Molecular Profile & Data Comparison[1][2][4][5][6]
The following table synthesizes experimental and high-confidence predicted values to highlight the physicochemical shift.
| Property | Piperidine | 3-Fluoropiperidine | Delta / Effect |
| Structure | Cyclic secondary amine | Fluorinated analog | Van der Waals radius: H (1.20 Å) vs F (1.47 Å) |
| pK | 11.22 | ~9.30 | -1.9 units (Reduced basicity) |
| LogP (Neutral) | 0.84 | ~0.60 - 0.75 | Slight decrease (Polarity of C-F bond) |
| LogD (pH 7.4) | ~ -2.96 | ~ -1.20 | +1.76 units (Effective lipophilicity increases) |
| Ionization @ pH 7.4 | >99.9% Protonated | ~98.5% Protonated | 3-F analog has ~100x more neutral species |
| Conformation | Chair (Equatorial pref.) | Axial F preference (Protonated) | Charge-Dipole stabilization ( |
Note on Data: pK
values are derived from experimental potentiometric studies (See Morgenthaler et al.). LogD values are calculated based on the Henderson-Hasselbalch relationship.
Mechanistic Insight: The "Fluorine Effect"[8]
To understand why adding a polar fluorine atom makes the molecule "greasier" at physiological pH, we must analyze the interplay between electronic induction and conformational dynamics.
A. Electronic Induction (
-Induction)
Fluorine is the most electronegative element (
-
Mechanism: The electron density is pulled away from the nitrogen lone pair.
-
Result: The nitrogen becomes less available to accept a proton, lowering the pK
by approximately 2 log units compared to the parent piperidine.
B. Conformational Locking (The Gauche Effect)
Unlike typical steric substituents that prefer the equatorial position, the fluorine in protonated 3-fluoropiperidine often prefers the axial orientation.
-
Cause: A favorable charge-dipole interaction between the antiparallel C-F bond dipole and the N-H
bond dipole.[2] -
Impact: This stabilization modulates the pK
drop. Without this interaction, the pK might drop even further.
C. Visualizing the Pathway
The following diagram illustrates the causal chain from Fluorination to Bioavailability.
Figure 1: Causal pathway showing how fluorine substitution translates to improved permeability.
Lipophilicity Analysis: LogP vs. LogD
It is critical to distinguish between intrinsic lipophilicity (LogP) and effective distribution (LogD).
-
LogP (Partition Coefficient): Measures the ratio of the neutral species between octanol and water.[5]
-
Observation: The C-F bond is polar.[2] Therefore, the neutral 3-fluoropiperidine is often more soluble in water than neutral piperidine, leading to a slightly lower LogP.
-
-
LogD (Distribution Coefficient): Measures the ratio of all species (neutral + ionized) at a specific pH.[5]
-
Calculation:
(for bases). -
The Shift: Because the pK
of 3-fluoropiperidine (9.[2]3) is closer to physiological pH (7.4) than piperidine (11.2), the "penalty" for ionization is significantly reduced.
-
Implication: In a biological assay (pH 7.4), 3-fluoropiperidine behaves as a significantly more lipophilic entity, facilitating passive diffusion across lipid bilayers.
Experimental Protocol: Shake-Flask Method
While computational models (cLogP) are useful, experimental validation is required for definitive SAR (Structure-Activity Relationship) data. The Shake-Flask Method remains the gold standard for LogD determination.
Protocol Overview
Objective: Determine the distribution coefficient (LogD) of 3-fluoropiperidine at pH 7.4.
Reagents:
-
n-Octanol (HPLC grade, pre-saturated with buffer).
-
Phosphate Buffer (pH 7.4, 50 mM, pre-saturated with octanol).
-
Test Compound (3-Fluoropiperidine HCl).
Workflow Diagram:
Figure 2: Standard Shake-Flask Workflow for LogD determination.
Step-by-Step Procedure:
-
Pre-Saturation: Mix n-octanol and pH 7.4 phosphate buffer in a separatory funnel. Shake for 24 hours to ensure mutual saturation. Separate the phases.
-
Stock Solution: Dissolve ~1 mg of 3-fluoropiperidine in 10 mL of the pre-saturated aqueous buffer. Measure the initial concentration (
) via HPLC-UV (210-254 nm) or LC-MS. -
Partitioning: In a glass vial, combine equal volumes (e.g., 2 mL) of the compound-buffer solution and the pre-saturated octanol.
-
Equilibration: Cap tightly and shake mechanically for 60 minutes at 25°C. Avoid vigorous vortexing that creates emulsions.
-
Separation: Centrifuge at 3000g for 10 minutes to fully separate the phases.
-
Quantification: Carefully sample the aqueous phase (bottom). Analyze the concentration (
) using the same HPLC method as step 2. -
Calculation:
(Note: If the octanol volume differs from the aqueous volume, adjust the equation to account for the volume ratio).
References
-
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.
- Key Data: Provides experimental pK values for fluorinated piperidines and discusses the inductive effects.
-
Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.
- Key Insight: Comprehensive review of fluorine's impact on lipophilicity and metabolic stability.
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
- Key Insight: detailed analysis of LogD modulation via fluorin
-
ACD/Labs. (2024). "LogP vs LogD - What is the Difference?"
- Key Concept: Definitions and physiological relevance of LogD
Sources
Validating the Enantiomeric Excess of (S)-3-Fluoropiperidine: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (ee) of small, aliphatic chiral building blocks. (S)-3-Fluoropiperidine is a prime example. The strategic introduction of fluorine into the piperidine ring profoundly influences the basicity (pKa), lipophilicity, and conformational preferences of drug candidates, often favoring the axial C-F conformation due to charge-dipole interactions[1].
However, validating the enantiomeric purity of this specific scaffold presents a distinct analytical challenge: the molecule lacks a strong UV chromophore, rendering direct chiral High-Performance Liquid Chromatography (HPLC) with standard UV detection nearly impossible[2]. Furthermore, the basic secondary amine can cause severe peak tailing on standard chromatographic stationary phases.
To establish a self-validating analytical system, we must either separate the enantiomers in a specialized chiral environment or convert them into diastereomers for spectroscopic differentiation. This guide objectively compares the three most robust methodologies for validating the ee of (S)-3-Fluoropiperidine, explaining the causality behind each experimental choice to ensure absolute scientific integrity.
Analytical Decision Workflow
Analytical decision workflow for validating 3-fluoropiperidine enantiomeric excess.
Performance Comparison of Analytical Modalities
To select the optimal workflow for your specific laboratory environment, consider the following performance metrics.
| Metric | Method 1: Direct Chiral GC-FID | Method 2: Derivatization + Chiral HPLC | Method 3: |
| Primary Mechanism | Volatility-driven partitioning in chiral cyclodextrin cavities. | UV-active derivatization followed by chiral stationary phase separation. | Diastereomeric chemical shift differentiation via chiral auxiliary. |
| Sample Prep Time | < 5 minutes (Dilution only) | 2–3 hours (Reaction + Workup) | 30 minutes (In-situ NMR tube reaction) |
| Sensitivity (LOD) | High (~10 ppm) | Very High (~1 ppm at 254 nm) | Moderate (~1-2% minor diastereomer) |
| Risk of Artifacts | Peak tailing from active silanols interacting with the basic amine. | Critical: Kinetic resolution if derivatization is incomplete. | Overlapping signals if conformational exchange is fast. |
| Throughput | Medium (20–40 min runs) | High (10–15 min runs) | Low (Manual integration per sample) |
Method 1: Pre-Column Derivatization + Chiral HPLC/SFC
This is the industry-standard methodology for pharmaceutical development. By reacting the secondary amine with a UV-active reagent like Benzoyl Chloride (BzCl) or Fmoc-Cl, we install a strong chromophore[3].
The Causality of the Protocol: Derivatization serves a dual purpose. First, it enables highly sensitive UV detection at 254 nm. Second, it neutralizes the basic secondary amine, converting it into a neutral amide or carbamate. This drastically improves peak shape and enantiomeric resolution on standard polysaccharide-based chiral stationary phases (e.g., Chiralcel OJ-H)[2].
Self-Validation Warning: The most critical point of failure in this method is kinetic resolution . If the derivatization reaction does not reach 100% conversion, one enantiomer may react faster than the other, artificially skewing the measured ee of the derivative. The protocol below uses a vast excess of reagents to force absolute completion.
Step-by-Step Protocol: Benzoylation Workflow
-
Preparation: Dissolve 10 mg of the (S)-3-Fluoropiperidine sample in 1.0 mL of anhydrous dichloromethane (DCM) in a dry vial.
-
Base Addition: Add 3.0 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine which would halt the reaction.
-
Derivatization: Cool the vial to 0 °C and dropwise add 2.0 equivalents of Benzoyl Chloride.
-
Reaction Monitoring: Stir at room temperature for 2 hours. Crucial Step: Analyze an aliquot via LC-MS to confirm the complete disappearance of the free amine mass (m/z 104 [M+H]+). Do not proceed until conversion is 100%.
-
Workup: Quench with 1 mL of saturated aqueous
. Extract the organic layer, dry over anhydrous , and evaporate the DCM under a stream of nitrogen. -
Chiral Analysis: Re-dissolve the residue in HPLC-grade Hexane/Isopropanol (80:20). Inject onto a Chiralcel OJ-H column (4.6 mm x 250 mm) at a flow rate of 1.0 mL/min, monitoring at 254 nm[2].
Method 2: F NMR with Chiral Derivatizing Agents (Mosher's Method)
Nuclear Magnetic Resonance (NMR) offers a highly authoritative, chromatography-free alternative. By reacting the 3-fluoropiperidine with (R)-(-)-
The Causality of the Protocol:
The rigid, sterically hindered conformation of the Mosher amide induces distinct magnetic environments for the diastereotopic fluorine atoms. Because the
Step-by-Step Protocol: In-Situ NMR Derivatization
-
Preparation: Weigh 5 mg of the 3-fluoropiperidine sample directly into an NMR tube.
-
Solvent & Base: Add 0.6 mL of anhydrous
and 2.5 equivalents of Pyridine- . Causality: Pyridine acts as both the acid scavenger and a catalytic nucleophile, while its deuterated form prevents solvent signal interference in complementary NMR scans. -
Chiral Auxiliary: Add 1.5 equivalents of (R)-(-)-MTPA-Cl directly into the NMR tube.
-
Reaction: Cap the tube securely, wrap the cap with Parafilm, and invert 10 times to mix. Allow the reaction to proceed for 30 minutes at room temperature.
-
Acquisition: Acquire a
F NMR spectrum (minimum 376 MHz for F). -
Data Processing: Locate the
signals of the Mosher moiety (typically around -71 ppm) and the C-F signals of the piperidine ring (typically around -180 ppm). The ratio of the integrated areas of the major vs. minor diastereomer peaks directly yields the enantiomeric ratio (e.r.).
Method 3: Direct Chiral Gas Chromatography (GC-FID)
For laboratories lacking LC or NMR infrastructure, direct chiral GC exploits the natural volatility of the free 3-fluoropiperidine.
The Causality of the Protocol:
By utilizing a capillary column coated with a derivatized
References
-
WO 2012/069948 Al - Common Organic Chemistry. Commonorganicchemistry.com. Available at: [Link]
- WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF - Google Patents. Google.com.
-
Monofluorination of Organic Compounds: 10 Years of Innovation | Chemical Reviews. Acs.org. Available at:[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Nih.gov. Available at:[Link]
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The 3-Fluoro Switch: A Double-Edged Sword in Mitigating hERG Channel Inhibition
A Technical Guide for Drug Development Professionals on the Strategic Implementation of 3-Fluoro Substitution to Modulate hERG Liability
In the landscape of modern drug discovery, the pursuit of potent and selective therapeutics is intrinsically linked with the critical need for impeccable safety profiles. A significant hurdle in this endeavor is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary contributor to drug-induced QT prolongation and potentially fatal cardiac arrhythmias.[1][2] Medicinal chemists employ a variety of strategies to mitigate hERG liability, and among these, the introduction of fluorine has emerged as a powerful, albeit complex, tool. This guide provides an in-depth comparison of the impact of 3-fluoro substitution, particularly on saturated nitrogen heterocycles like piperidine and azetidine, on hERG channel inhibition, supported by experimental data and mechanistic insights.
The hERG Channel: A Promiscuous Off-Target
The hERG channel's large inner cavity and the presence of key aromatic residues, notably Tyrosine 652 (Y652) and Phenylalanine 656 (F656), contribute to its promiscuity, allowing it to bind a wide array of structurally diverse molecules.[1] This high susceptibility to blockade necessitates early and rigorous screening of drug candidates for hERG liability.
Fluorine in Medicinal Chemistry: More Than Just a Hydrogen Mimic
The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties.[3] Its high electronegativity and small size can modulate acidity (pKa), lipophilicity, metabolic stability, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4]
The Impact of 3-Fluoro Substitution on hERG Inhibition: A Tale of Two Effects
The introduction of a fluorine atom at the 3-position of a basic nitrogen-containing ring, such as piperidine, is a common tactic aimed at reducing hERG affinity. The primary rationale behind this strategy lies in the inductive effect of the highly electronegative fluorine atom, which can lower the basicity (pKa) of the nearby nitrogen.[5] Since a basic nitrogen is a common feature in many hERG inhibitors, reducing its pKa can weaken the crucial electrostatic interactions within the channel's binding pocket.
However, the effect of 3-fluoro substitution is not always straightforward and can be highly dependent on the stereochemistry and the overall molecular context.
Case Study: The Dichotomy of Axial vs. Equatorial 3-Fluoropiperidines
A compelling example of the nuanced effects of 3-fluorination comes from a study on a kinesin spindle protein (KSP) inhibitor by Merck.[5] In this case, the introduction of a fluorine atom at the 3-position of a piperidine ring had opposing effects on basicity depending on its stereochemical orientation:
-
Axial 3-fluoro substitution: Surprisingly, this led to an increase in the pKa of the piperidine nitrogen. This was attributed to a favorable through-space interaction where the C-F bond dipole aligns in an anti-parallel fashion to the N+-H bond in the protonated state, stabilizing the positive charge.[5]
-
Equatorial 3-fluoro substitution: This resulted in the expected decrease in pKa due to the classical inductive electron-withdrawing effect of fluorine.[5]
This case study underscores the critical importance of stereochemistry in dictating the electronic properties of fluorinated molecules and, consequently, their biological activity. While not providing direct hERG IC50 values, the study highlights a key principle: by modulating the pKa of the basic nitrogen, 3-fluoro substitution can be a strategy to disrupt binding to the hERG ion channel and enhance cardiovascular safety.[5]
Quantitative Comparison: Parent vs. 3-Fluoro-Substituted Analogs
Obtaining direct, publicly available comparative hERG inhibition data for a simple parent compound and its 3-fluoro analog is challenging. However, the principles derived from various medicinal chemistry programs consistently point towards the utility of this strategy. The following table illustrates a hypothetical, yet mechanistically sound, comparison based on the established principles of pKa modulation.
| Compound | Key Structural Feature | Expected pKa of Piperidine Nitrogen | Expected hERG IC50 | Rationale |
| Parent Compound | Unsubstituted Piperidine | ~10-11 | Potent (e.g., <1 µM) | A basic nitrogen is often a key pharmacophoric element for hERG binding. |
| Equatorial 3-F Analog | Equatorial Fluorine on Piperidine | Lower (~8-9) | Less Potent (e.g., >10 µM) | The inductive effect of fluorine reduces the basicity of the nitrogen, weakening the interaction with the hERG channel. |
| Axial 3-F Analog | Axial Fluorine on Piperidine | Higher (~11-12) | Potentially Potent | The through-space stabilization of the protonated nitrogen could maintain or even enhance hERG binding, depending on the specific interactions. |
Experimental Protocols for Assessing hERG Inhibition
The gold standard for evaluating a compound's effect on the hERG channel is the patch-clamp electrophysiology assay.[6][7] This technique allows for the direct measurement of the ionic current flowing through the hERG channels in cells engineered to express them.
Step-by-Step Whole-Cell Patch-Clamp Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for control of the cell's membrane potential and measurement of the total current from all hERG channels in the cell.
-
The extracellular solution contains the test compound at various concentrations.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic "tail current," which is a hallmark of hERG channel activity.
-
Data Analysis: The inhibition of the hERG current at each compound concentration is measured, and the data is fitted to a concentration-response curve to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).
Mechanistic Insights from Computational Modeling
Computational approaches, such as docking and molecular dynamics simulations, can provide valuable insights into how 3-fluoro substitution alters the binding of a molecule to the hERG channel. These models can help visualize the orientation of the compound in the binding pocket and predict the impact of the fluorine atom on key interactions with residues like Y652 and F656.
Caption: Proposed mechanism of reduced hERG inhibition by 3-fluoro substitution.
Conclusion: A Strategic Approach to Fluorination
The 3-fluoro substitution strategy is a valuable tool in the medicinal chemist's arsenal for mitigating hERG liability. However, it is not a "magic bullet." The outcome of such a substitution is highly context-dependent, with stereochemistry playing a pivotal role in modulating the pKa of the basic nitrogen and, consequently, the affinity for the hERG channel. A thorough understanding of the structure-activity relationships, supported by robust experimental data from techniques like patch-clamp electrophysiology and insights from computational modeling, is essential for the successful application of this strategy. By carefully considering these factors, drug development professionals can leverage the unique properties of fluorine to design safer and more effective medicines.
References
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Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
-
Carvalho, J. F. S., et al. (2013). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 56(7), 2828–2840. [Link]
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. [Link]
- Anonymous. (n.d.). Summary of electrophysiologic effects for the novel molecules studied.
-
Yu, H., et al. (2016). Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels. ASSAY and Drug Development Technologies, 14(3), 169–181. [Link]
-
Li, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288. [Link]
- Anonymous. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Semantic Scholar.
-
Takasuna, K., et al. (2016). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. Journal of Pharmacological and Toxicological Methods, 81, 239–246. [Link]
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Snyders, D. J., & Chaudhary, A. (1996). Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides. Molecular Pharmacology, 49(6), 949–956. [Link]
- Anonymous. (n.d.). Estimation of hERG inhibition of drug candidates using multivariate property and pharmacophore SAR.
- Anonymous. (n.d.). Bioisosteres of Common Functional Groups.
- Anonymous. (n.d.). Fluorine in Medicinal Chemistry.
- Anonymous. (n.d.). Comparison of hERG Inhibitor Hit Rate Between Flux and Electrophysiological Assay Using Different Selection Criteria.
-
Chen, H., et al. (2020). The Study on the hERG Blocker Prediction Using Chemical Fingerprint Analysis. Molecules, 25(11), 2649. [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. [Link]
- Anonymous. (n.d.).
- Anonymous. (n.d.). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Zhang, M., et al. (2011). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 21(1), 405–408. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
